molecular formula C8H8BrNO2 B1429915 Methyl 2-(6-bromopyridin-2-yl)acetate CAS No. 907191-65-5

Methyl 2-(6-bromopyridin-2-yl)acetate

Cat. No.: B1429915
CAS No.: 907191-65-5
M. Wt: 230.06 g/mol
InChI Key: KSTQSTLAWKUGMF-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyridin-2-yl)acetate (CAS 907191-65-5) is a valuable bromopyridine derivative and versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 8 BrNO 2 and a molecular weight of 230.06, this compound is characterized by its ester functional group and a bromine atom at the 6-position of the pyridine ring, which serves as a reactive handle for further chemical transformations . This compound is primarily used as a key synthetic intermediate in the design and development of novel bioactive molecules. Recent research highlights its application in the synthesis of dual-mechanism tubulin-targeting agents, which are investigated for their potent antiproliferative activity against various human tumor cell lines, including MCF-7, A549, and HCT-116 . In this context, it serves as a crucial precursor for constructing molecular scaffolds that inhibit tubulin polymerization and promote protein degradation, representing a promising strategy in anticancer therapy . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 2-(6-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTQSTLAWKUGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856857
Record name Methyl (6-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907191-65-5
Record name Methyl (6-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to Methyl 2-(6-bromopyridin-2-yl)acetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Methyl 2-(6-bromopyridin-2-yl)acetate, a bifunctional molecule, has emerged as a critical intermediate, offering synthetic chemists a versatile platform for molecular elaboration. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role as a precursor to complex molecular architectures with significant biological and material properties.

The intrinsic reactivity of this compound is dictated by two key functional groups: the bromo-substituted pyridine ring and the methyl acetate side chain. The bromine atom at the 6-position of the pyridine ring serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the methyl acetate moiety provides a site for modifications such as hydrolysis, amidation, and reduction, further expanding its synthetic utility. This dual functionality allows for a modular and convergent approach to the synthesis of a diverse array of target molecules.

Core Applications in Synthetic Chemistry

This compound is predominantly utilized as a synthon in the construction of more elaborate chemical entities. Its value lies in its ability to introduce a substituted pyridylacetic acid or ester motif into a target molecule, a common structural feature in many biologically active compounds.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. While direct evidence for the use of this compound in the synthesis of the anticancer drug Pazopanib is not explicitly detailed in publicly available literature, its structural motifs are highly relevant to the synthesis of such kinase inhibitors. The synthesis of Pazopanib and other similar kinase inhibitors often involves the coupling of a substituted pyrimidine with an indazole or a related heterocyclic amine.[1][2][3] Brominated pyridine intermediates are crucial for creating the necessary linkages in these complex molecules.[1][2][3]

The general strategy involves leveraging the bromo-substituent for a cross-coupling reaction to link the pyridine ring to another heterocyclic system, followed by modification of the acetate group to build the rest of the molecule.

Precursor for Substituted Pyridine Derivatives

The reactivity of the bromine atom on the pyridine ring allows for the synthesis of a wide range of substituted pyridines. This is primarily achieved through transition metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups at the 6-position.

  • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, leading to the synthesis of 2,6-disubstituted aminopyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck and Stille Couplings: Further expanding the scope of C-C bond formation with alkenes and organostannanes, respectively.

These reactions are foundational in modern organic synthesis and provide a powerful toolkit for diversifying the pyridine core of this compound.[4][5]

Modification of the Acetate Side Chain

The methyl acetate group offers a secondary point of modification, which can be manipulated independently or in concert with reactions at the pyridine ring.

  • Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amide bond formation or conversion to other functional groups.

  • Amidation: Direct reaction with amines can yield a variety of amides, a common functional group in bioactive molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent transformations.

  • Alpha-Functionalization: The methylene group adjacent to the carbonyl can be deprotonated to form an enolate, allowing for the introduction of various electrophiles at the alpha-position.

Experimental Protocols and Methodologies

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous conditions (inert atmosphere of Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Conditions Causality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.
Solvent Toluene, Dioxane/WaterSolubilizes reactants and facilitates heat transfer; the presence of water can sometimes accelerate the reaction.
Temperature 80-110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Workflow for the Synthesis of a Hypothetical Bioactive Molecule

This workflow illustrates a potential synthetic route starting from this compound to a more complex, hypothetical drug candidate.

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) A->B Step 1 C Methyl 2-(6-arylpyridin-2-yl)acetate B->C D Hydrolysis (LiOH or NaOH) C->D Step 2 E 2-(6-Arylpyridin-2-yl)acetic acid D->E F Amide Coupling (Amine, Coupling agent e.g., HATU) E->F Step 3 G Final Product (N-substituted 2-(6-arylpyridin-2-yl)acetamide) F->G

Caption: Synthetic workflow from the starting material to a final product.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided below.

Property Value Reference
CAS Number 907191-65-5[6]
Molecular Formula C₈H₈BrNO₂[6]
Molecular Weight 230.06 g/mol [6]
Appearance Not specified, likely a solid or oil
Storage Inert atmosphere, 2-8°C[6]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The ability to perform selective modifications at both the pyridine ring and the acetate side chain provides a powerful strategy for the generation of molecular diversity. As the demand for novel therapeutics and functional materials continues to grow, the importance of such well-defined and reactive intermediates is expected to increase, solidifying the role of this compound in the synthetic chemist's toolbox.

References

  • Google Patents.
  • ACS Publications. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society. [Link]

  • NIH. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. [Link]

  • Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • Justia Patents. bromination of pyridine derivatives. [Link]

  • ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

  • NIH. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

  • Google Patents. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
  • NIH. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. [Link]

  • Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6][7][8]triazolo[4,3-a][6][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

  • NIH. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC. [Link]

  • Googleapis.com. WO 2015/057043 A1.
  • RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry. [Link]

  • World Scientific Publishing. A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. [Link]

  • Google Patents.
  • NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. [Link]

  • ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. [Link]

  • PubMed. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. [Link]

  • Google Patents.
  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ResearchGate. Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. [Link]

  • MDPI. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • MDPI. Special Issue : Synthesis of Bioactive Compounds: Volume II. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of a Core Heterocyclic Building Block

Methyl 2-(6-bromopyridin-2-yl)acetate is more than a mere chemical compound; it is a versatile and highly valuable scaffold in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and an ester-functionalized side chain, presents a strategic platform for molecular elaboration. The bromine atom serves as a key handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and amino moieties. Simultaneously, the methyl acetate group offers a site for hydrolysis, amidation, or further modification, making this molecule a cornerstone intermediate for constructing complex, biologically active agents and functional materials. This guide provides an in-depth overview of the primary synthetic strategies, grounded in mechanistic principles and practical, field-proven protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical deconstruction of the target molecule. For this compound, two primary retrosynthetic pathways emerge, each with distinct advantages and challenges.

Retrosynthesis_Overview cluster_0 Retrosynthetic Pathways cluster_1 Route A: Late-Stage Esterification cluster_2 Route B: Direct Side-Chain Installation Target This compound Intermediate_Acid 2-(6-Bromopyridin-2-yl)acetic acid Target->Intermediate_Acid Fischer Esterification Start_Dibromo 2,6-Dibromopyridine Target->Start_Dibromo C-C Cross-Coupling (e.g., Negishi) Intermediate_Acid->Start_Dibromo Side-chain addition via nucleophilic substitution

Caption: High-level retrosynthetic analysis of the target molecule.

  • Route A: The Acid-First Approach. This strategy involves the synthesis of the parent carboxylic acid, 2-(6-bromopyridin-2-yl)acetic acid[1], followed by a terminal esterification step. This pathway is advantageous if the carboxylic acid is a commercially available or easily accessible intermediate.

  • Route B: The Pyridine Functionalization Approach. This is a more convergent strategy that begins with a readily available pyridine precursor, such as 2,6-dibromopyridine. The core of this route is the selective installation of the acetate side chain onto the pyridine ring, typically via a transition-metal-catalyzed cross-coupling reaction.

This guide will dissect both strategies, providing the mechanistic rationale and detailed protocols required for successful laboratory execution.

Chapter 2: Synthesis via Late-Stage Esterification (Route A)

This route culminates in one of the most fundamental reactions in organic chemistry: Fischer esterification. The primary challenge is the preceding synthesis of the carboxylic acid intermediate.

Principle and Mechanism of Fischer Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The acid catalyst serves a critical dual role: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to attack by the weakly nucleophilic alcohol.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products Acid R-COOH 2-(6-Bromopyridin-2-yl)acetic acid ProtonatedAcid R-C(=O+H)OH Protonated Carbonyl Acid->ProtonatedAcid Protonation (H+) TetrahedralInt R-C(OH)(O+H2)OCH3 Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt Nucleophilic Attack (CH3OH) Alcohol CH3OH Methanol WaterElim R-C(=O+H)OCH3 Protonated Ester TetrahedralInt->WaterElim - H2O Ester R-COOCH3 Methyl Ester Product WaterElim->Ester Deprotonation (-H+) H2O H2O H_plus H+ H_plus2 H+

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-(6-bromopyridin-2-yl)acetic acid to its methyl ester.

Materials:

  • 2-(6-bromopyridin-2-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(6-bromopyridin-2-yl)acetic acid (1.0 eq) in an excess of dry methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the solution.[3]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~8).[3]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the reaction mixture).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Chapter 3: Synthesis via Negishi Cross-Coupling (Route B)

This elegant and powerful approach builds the target molecule by forming the key C(sp²)-C(sp³) bond directly on the pyridine scaffold. The Negishi coupling is particularly well-suited for this transformation due to its high functional group tolerance and generally mild reaction conditions.[4]

Causality Behind the Choice of Negishi Coupling
  • Expertise & Experience: While other cross-coupling reactions exist, the Negishi coupling is often preferred for its reliability in forming C(sp²)-C(sp³) bonds. Organozinc reagents are typically more reactive than organoboron compounds (used in Suzuki coupling) but less reactive and more functional-group-tolerant than organomagnesium (Grignard) or organolithium reagents. This balance makes them ideal for coupling with functionalized partners like bromo-pyridines.

  • Authoritative Grounding: The power of Negishi coupling lies in the transmetalation step of the palladium catalytic cycle, which is generally fast and efficient, leading to high yields.[5] The use of palladium precatalysts supported by specialized phosphine ligands has further broadened the scope and efficiency of this reaction.[4]

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Negishi_Cycle Negishi Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)Ln Pd0->OxAdd Oxidative Addition Product This compound (Ar-R) Pd0->Product Product Released Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ZnXBr ZnXBr Transmetal->ZnXBr ArBr 2,6-Dibromopyridine (Ar-Br) ArBr->OxAdd RZnX Organozinc Reagent (R-ZnX) RZnX->Transmetal

Caption: The Palladium-catalyzed Negishi cross-coupling cycle.

Experimental Protocol: Negishi Coupling

This protocol describes a representative procedure for the synthesis of the target molecule from 2,6-dibromopyridine.

Materials:

  • 2,6-Dibromopyridine

  • Methyl bromoacetate

  • Activated Zinc dust

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

Part A: Preparation of the Organozinc Reagent

  • Activation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 eq).

  • Initiation: Add a small volume of anhydrous THF. To the stirred suspension, add a solution of methyl bromoacetate (1.2 eq) in anhydrous THF dropwise. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. An exotherm indicates the formation of the Reformatsky-type reagent.

  • Completion: Stir the mixture at room temperature for 1-2 hours until the zinc has been consumed. The resulting greyish solution of the organozinc reagent is used directly in the next step.

Part B: The Cross-Coupling Reaction 4. Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 eq), in anhydrous THF. 5. Reagent Addition: Transfer the freshly prepared organozinc solution from Part A to the flask containing the pyridine and catalyst via cannula. 6. Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS. 7. Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. 8. Extraction & Purification: Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to isolate this compound.

Chapter 4: Data Summary and Method Comparison

The choice of synthetic route often depends on factors like starting material availability, scale, and desired purity.

ParameterRoute A: Fischer EsterificationRoute B: Negishi Coupling
Key Reagents Carboxylic acid, Methanol, H₂SO₄2,6-Dibromopyridine, Methyl bromoacetate, Zinc, Pd Catalyst
Typical Yield >90% (for the esterification step)60-80% (for the coupling step)
Reaction Conditions Refluxing methanolInert atmosphere, RT to 60 °C
Key Advantages - High yield for the final step- Simple, classic reaction- No transition metals required- Convergent strategy- Starts from simple, symmetric material- Mild conditions
Key Disadvantages - Requires synthesis of the acid precursor- Reversible reaction- Requires inert atmosphere technique- Cost of palladium catalyst- Potential for side products (di-substitution)

Conclusion: A Scientist's Perspective

Both presented routes offer robust and reliable pathways to this compound.

  • For large-scale synthesis or when the precursor acid is readily available, the Fischer Esterification (Route A) is often the most economical and straightforward choice for the final transformation. Its simplicity and high yield are compelling advantages.

  • For diversity-oriented synthesis or when flexibility is key, the Negishi Cross-Coupling (Route B) provides a more powerful and convergent approach. It allows for the direct construction of the carbon skeleton from a simple, commercially available pyridine. The principles of this route can be extended by using different organozinc reagents to create a library of analogous compounds, a common requirement in drug discovery programs.

Ultimately, the optimal strategy is dictated by the specific constraints and goals of the research program. A thorough understanding of the underlying mechanisms and practical considerations detailed in this guide will empower the research scientist to make informed decisions and achieve a successful synthesis of this critical chemical intermediate.

References

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • European Patent Office. (2014). PROCESS FOR PREPARING METHYL ACETATE - EP 2940000 B1.
  • National Institutes of Health. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC.
  • ChemicalBook. methyl 2-(6-aminopyridin-3-yl)acetate synthesis.
  • Organic Syntheses. PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE.
  • Organic Syntheses. 2-bromopyridine.
  • Google Patents. (2016). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • Google Patents. (2016). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • ACS Publications. The synthesis and biological activity of substituted 2,6-diaminopyridines | Journal of Medicinal Chemistry.
  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling.
  • BenchChem. Comparative analysis of synthetic routes to "Methyl 2-(6-bromo-1H-indol-3-yl)acetate".
  • ResearchGate. (2025). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
  • Google Patents. US2876255A - Preparation of bromo acids and esters.
  • ResearchGate. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines | Request PDF.
  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • National Institutes of Health. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Denmark Group. The Negishi Cross-Coupling Reaction.
  • Organic Chemistry II LibreTexts. 22.3. Reaction of acyl derivatives with weak nucleophiles.
  • Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • PubMed. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors.
  • National Institutes of Health. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
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Sources

The Strategic Functionalization of 6-Bromopyridin-2-yl Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-Bromopyridin-2-yl Core in Modern Chemistry

The 2,6-disubstituted pyridine framework is a cornerstone in the architecture of molecules designed for high-impact applications, particularly in the realms of medicinal chemistry and materials science. Within this class of compounds, the 6-bromopyridin-2-yl scaffold emerges as a uniquely versatile and strategically important building block. The inherent electronic properties of the pyridine ring, coupled with the differential reactivity of the C-Br bond, provide a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the reactivity of the bromine atom on this scaffold, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles and practical methodologies for its effective functionalization. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, presenting not just protocols, but the causal logic behind the selection of catalysts, ligands, and reaction conditions.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridin-2-yl scaffold is primed for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. The choice of the specific cross-coupling reaction is dictated by the desired bond formation—be it carbon-carbon or carbon-heteroatom.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds. In the context of the 6-bromopyridin-2-yl scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can influence the catalytic cycle by coordinating to the palladium center, which can affect the rate and selectivity of the reaction. The choice of ligand is crucial to modulate the reactivity of the palladium catalyst and prevent catalyst deactivation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation [Ar'-B(OR)2(Base)]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Byproducts Byproducts Transmetalation->Byproducts X-B(OR)2 + Base-H+ Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Comparative Data for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine:

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80[1]
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90[1]
34-Methoxyphenylboronic Acid (1.0)Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene10012Mono-arylated85[2]

Field-Proven Protocol: Selective Mono-Arylation of 2,6-Dibromopyridine [1][3]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive flow of argon.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[4] This reaction is particularly valuable for the synthesis of pharmaceutical intermediates.

Mechanistic Insights: The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile in the transmetalation-like step (amine instead of an organoboron species). The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[5]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine_Coordination R'R''NH Ar-Pd(II)-Br(L)(HNR'R'') Ar-Pd(II)-Br(L)(HNR'R'') Amine_Coordination->Ar-Pd(II)-Br(L)(HNR'R'') Dehydrohalogenation Dehydrohalogenation (Base) Ar-Pd(II)-Br(L)(HNR'R'')->Dehydrohalogenation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Dehydrohalogenation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive_Elimination->Product (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

Comparative Data for Buchwald-Hartwig Amination of 2,6-Dihalopyridines:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.4)Toluene801671[6]
2AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001288[2]
3BenzylaminePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃ (1.5)Toluene1001892[7]

Field-Proven Protocol: Amination of 6-Bromopyridin-2-amine [7]

  • Reaction Setup: In a glovebox, charge a vial with 6-bromopyridin-2-amine (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Catalyst Premix: In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) in anhydrous toluene.

  • Reagent Addition: Add the catalyst solution to the vial containing the substrates and base.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 6-bromopyridin-2-yl scaffold and a terminal alkyne.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[9]

Mechanistic Considerations: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne. Copper-free versions of this reaction have also been developed.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine 6-bromopyridin-2-yl substrate, Pd catalyst, CuI, and ligand in a Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add anhydrous solvent (e.g., THF or DMF) and base (e.g., Et3N) B->C D Add terminal alkyne dropwise C->D E Heat the reaction mixture (e.g., 60-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature and quench (e.g., with aq. NH4Cl) F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Purify by column chromatography H->I

Experimental Workflow for Sonogashira Coupling

Comparative Data for Sonogashira Coupling of Bromopyridines:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃N (2.0)DMF100396[5]
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.0)THF651272[10]
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5)CuI (10)DIPA (2.0)DMF120 (MW)0.25>95[9]

Field-Proven Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine [10]

  • Reaction Setup: To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and triethylamine (Et₃N) (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add the terminal alkyne (1.0 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Stille and Heck Couplings: Expanding the Synthetic Toolbox

Stille Coupling: This reaction involves the coupling of an organostannane with the 6-bromopyridin-2-yl scaffold. While powerful, the toxicity of the tin reagents necessitates careful handling and purification.[11]

Heck Reaction: The Heck reaction couples the 6-bromopyridin-2-yl scaffold with an alkene.[12] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Due to the breadth of palladium-catalyzed reactions, detailed protocols for Stille and Heck couplings can be adapted from procedures for structurally similar bromopyridines.[12][13]

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the electronegative nitrogen and bromine atoms, makes the 6-bromopyridin-2-yl scaffold susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile directly displaces the bromide.

Mechanistic Principles: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, particularly when the attack occurs at the C2 or C6 positions.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start 6-Bromopyridin-2-yl Substrate Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product 2-Substituted-6-bromopyridine Intermediate->Product - Br⁻

Generalized SNAr Mechanism

Comparative Data for SNAr Reactions on Halopyridines:

EntrySubstrateNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineMorpholineWater100295[14]
24-ChloroquinazolineAnilineWater100298[14]
32,6-DichloropyridineSodium MethoxideMethanol65485N/A

Field-Proven Protocol: SNAr with an Alkoxide

  • Reaction Setup: To a solution of the 6-bromopyridin-2-yl substrate (1.0 equiv) in the corresponding alcohol (e.g., methanol for methoxide substitution), add the sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile Scaffold for Innovation

The 6-bromopyridin-2-yl scaffold stands out as a highly valuable and versatile building block in contemporary organic synthesis. Its reactivity, governed by the interplay of the pyridine nitrogen and the C-Br bond, can be precisely controlled through the judicious selection of reaction conditions. From the robust and varied C-C and C-N bond formations enabled by palladium-catalyzed cross-coupling reactions to the direct displacement of the bromide via SNAr, this scaffold offers a multitude of pathways for molecular diversification. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of the 6-bromopyridin-2-yl core in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Title: Sonogashira Coupling of Terminal Alkynes with Aryl or Vinyl Halides Source: Organic Chemistry Portal URL: [Link]

  • Title: Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides Source: Molecules URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands Source: RSC Publishing URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: Molecules URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: Molecules URL: [Link]

  • Title: A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers Source: Inorganic Chemistry Frontiers URL: [Link]

  • Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The Intramolecular Heck Reaction Source: Macmillan Group Meeting, Princeton University URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes Source: Chemistry – A European Journal URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies Source: UCLA Electronic Theses and Dissertations URL: [Link]

  • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: Organic Letters URL: [Link]

  • Title: Study of mechanistic pathways in cross-linking reactions with palladium Source: Zenodo URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Synthesis URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: ResearchGate URL: [Link]

  • Title: A Simple, Modular Synthesis of Substituted Pyridines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: Molecules URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL: [Link]

  • Title: Oxaphosphole-Based Monophosphorus Ligands for Palladium-Catalyzed Amination Reactions Source: ResearchGate URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions Source: Organic Letters URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(6-bromopyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. We will explore the theoretical underpinnings of chemical shifts and coupling constants within this substituted pyridine derivative, present a detailed experimental protocol for data acquisition, and provide a thorough interpretation of the expected spectra. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of NMR in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule. For a compound such as this compound, which features a substituted aromatic ring and an ester functional group, NMR provides critical information on proton and carbon connectivity, electronic effects of substituents, and overall molecular geometry. Understanding the nuances of its ¹H and ¹³C NMR spectra is essential for confirming its identity, assessing its purity, and predicting its reactivity in subsequent synthetic steps.

This guide will provide a detailed examination of the NMR characteristics of this compound, beginning with the fundamental principles that govern its spectral appearance. We will then proceed to a detailed analysis of both the proton and carbon spectra, followed by a practical, step-by-step protocol for acquiring high-quality NMR data.

Foundational Principles: Understanding the NMR Spectrum of a Substituted Pyridine

The chemical shifts and coupling patterns observed in the NMR spectrum of this compound are a direct consequence of the electronic environment of each nucleus. The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic downfield shifts for its protons and carbons compared to benzene. The introduction of substituents further modulates these chemical shifts.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons. Protons in the α-position (adjacent to the nitrogen) are the most deshielded, followed by the γ-position, and then the β-position.

  • Substituent Effects:

    • 6-Bromo Group: The bromine atom is an electronegative, deactivating substituent. Its primary influence is through a combination of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The inductive effect tends to deshield nearby nuclei, while the resonance effect can lead to some shielding. For halogens, the inductive effect generally dominates, leading to a net deshielding of the pyridine ring protons and carbons.

    • 2-Methyl Acetate Group: The methyl acetate substituent at the 2-position also exerts both inductive and resonance effects. The ester carbonyl group is electron-withdrawing, further deshielding the pyridine ring.

These combined electronic effects result in a unique set of chemical shifts for the three aromatic protons and six carbons of the pyridine ring system, allowing for their unambiguous assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The aromatic region will display a characteristic splitting pattern for the three protons on the pyridine ring, while the aliphatic region will contain signals for the methylene and methyl protons of the acetate group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.70t~7.8
H-3~7.45d~7.8
H-5~7.30d~7.8
-CH₂-~3.90s-
-OCH₃~3.70s-
  • Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring form an AMX spin system.

    • H-4: This proton is expected to be the most downfield of the three due to its position relative to the nitrogen and the bromine atom. It will appear as a triplet due to coupling with both H-3 and H-5 with similar coupling constants.

    • H-3 and H-5: These protons will appear as doublets, each being coupled to H-4. The relative chemical shifts will be influenced by the proximity to the bromo and methyl acetate substituents.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group and the pyridine ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~170
C-2~158
C-6~142
C-4~140
C-3~128
C-5~123
-OCH₃~52
-CH₂-~45
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the most downfield chemical shift.

  • Pyridine Carbons (C-2, C-3, C-4, C-5, C-6):

    • C-2 and C-6: These carbons, being directly attached to the nitrogen and the substituents, will be significantly deshielded. The carbon bearing the bromine (C-6) will be influenced by the heavy atom effect, which can sometimes lead to a slightly upfield shift compared to what would be expected based on electronegativity alone.

    • C-4: This carbon is expected to be the most deshielded of the remaining ring carbons.

    • C-3 and C-5: These carbons will have chemical shifts in the typical aromatic region for pyridines.

  • Aliphatic Carbons (-OCH₃ and -CH₂-): These carbons will appear in the upfield region of the spectrum, with the methyl carbon being the most shielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

5.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

5.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is recommended to simplify the spectrum and enhance sensitivity.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, as ¹³C is less sensitive than ¹H)

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum.

Visualization of Molecular Structure and NMR Workflow

Visual aids are crucial for understanding complex molecular structures and experimental processes.

Caption: Molecular structure of this compound.

cluster_protocol NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl₃ with TMS) H1_Acq ¹H NMR Acquisition (zg30, 16 scans) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (zgpg30, 1024 scans) SamplePrep->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of NMR and the specific electronic effects of the substituents on the pyridine ring, researchers can confidently interpret the resulting spectra. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for the rigorous demands of pharmaceutical research and development. The predictive nature of the spectral analysis presented here, based on data from analogous compounds, serves as a robust guide for the verification of this important synthetic intermediate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

An In-depth Technical Guide to the Handling and Storage of Methyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of synthetic chemistry, the integrity of starting materials and intermediates is paramount. Methyl 2-(6-bromopyridin-2-yl)acetate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its stability, and therefore its purity and reactivity, is intrinsically linked to the protocols established for its handling and storage. This guide provides a comprehensive overview of the best practices for managing this compound, grounded in an understanding of its chemical properties and potential degradation pathways. The protocols outlined herein are designed to be self-validating systems, ensuring the long-term viability of this critical reagent.

Compound Profile and Hazard Identification

Before delving into handling and storage protocols, a thorough understanding of the compound's characteristics and associated hazards is essential.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 907191-65-5
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to yellow solid
Storage Temperature 2-8°C, under inert atmosphere

GHS Hazard Statements and Precautionary Measures:

This compound and structurally similar compounds are associated with the following hazards. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Hazard StatementDescriptionPrecautionary Statement Examples
H315Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
H319Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

The Rationale Behind Stringent Storage Conditions: Mitigating Degradation Pathways

The recommended storage conditions for this compound—refrigeration under an inert atmosphere—are not arbitrary. They are a direct consequence of the compound's molecular structure, which features two primary points of potential chemical instability: the methyl ester and the carbon-bromine bond on the pyridine ring.

Degradation Pathways Potential Degradation Pathways for this compound cluster_main cluster_other Other Reactions A This compound B 6-Bromopyridin-2-yl)acetic acid + Methanol A->B  Moisture (H₂O)   C Methyl 2-(pyridin-2-yl)acetate A->C  Light (hν) / Heat (Δ) / Reducing Agents   D Further Degradation Products B->D C->D

Caption: Key degradation pathways for this compound.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. In this case, the products would be 2-(6-bromopyridin-2-yl)acetic acid and methanol.[1][2] This reaction can be catalyzed by both acids and bases. While the neutral hydrolysis of methyl acetate is slow, the rate can be influenced by the presence of acidic or basic impurities.[3] The formation of the carboxylic acid impurity can alter the reactivity of the compound in subsequent synthetic steps and complicate purification processes.

Causality for Protocol: The recommendation to store the compound in a dry, inert atmosphere directly addresses the threat of hydrolysis. By minimizing contact with atmospheric moisture, the primary reactant for this degradation pathway is excluded.

Dehalogenation of the Bromopyridine Ring

The carbon-bromine bond on the pyridine ring is another potential site of reactivity. Dehalogenation, the removal of the bromine atom, can occur through several mechanisms:

  • Photodegradation: Aromatic brominated compounds are known to be susceptible to photodegradation.[4] Exposure to light, particularly in the UV spectrum, can provide the energy to cleave the C-Br bond, leading to the formation of radical species and subsequent reaction to replace the bromine with a hydrogen atom.[5] This would result in the formation of methyl 2-(pyridin-2-yl)acetate as a significant impurity.

  • Thermal Degradation: While generally more stable than the ester to hydrolysis, the C-Br bond can be cleaved at elevated temperatures.

  • Reductive Dehalogenation: The presence of reducing agents can facilitate the removal of the bromine atom.[6] While less of a concern during storage, this highlights the importance of ensuring the compound is not stored in proximity to reactive metals or other reducing agents.

Causality for Protocol: The recommendation to store the compound in a dark place, typically within an amber vial or in a light-proof container, is a direct measure to prevent photodegradation. Refrigeration helps to minimize the rate of any potential thermally induced dehalogenation.

The Role of an Inert Atmosphere

An inert atmosphere, typically nitrogen or argon, serves a dual purpose in the preservation of this compound.[7][8]

  • Exclusion of Moisture: As discussed, this is critical to prevent hydrolysis of the methyl ester.

  • Exclusion of Oxygen: While pyridine and its derivatives are generally stable to oxidation under ambient conditions, the presence of atmospheric oxygen can participate in radical-mediated degradation pathways, particularly if initiated by light or heat.[9][10] By displacing oxygen, an inert atmosphere provides an additional layer of protection against oxidative degradation.

Expert Insight: While both nitrogen and argon are effective, argon is denser than air and can be more effective at displacing it from a container, especially when handling the solid.[8] For long-term storage, a properly sealed container backfilled with either gas is sufficient.

Detailed Handling and Storage Protocols

Adherence to the following step-by-step protocols will ensure the integrity and longevity of this compound.

Personal Protective Equipment (PPE)

A steadfast commitment to safety is the foundation of all laboratory work. Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A laboratory coat.

  • Respiratory Protection: When handling the solid outside of a fume hood, a dust mask or a respirator with an appropriate cartridge may be necessary to avoid inhalation.

Experimental Workflow for Aliquoting and Dispensing

This workflow is designed to minimize exposure of the bulk material to the atmosphere.

Aliquotting_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage A Equilibrate to Room Temperature C Briefly Open and Weigh A->C In desiccator B Prepare Inert Atmosphere Setup B->C D Backfill with Inert Gas C->D Immediately after weighing E Seal Tightly D->E F Store at 2-8°C in the Dark E->F

Caption: A logical workflow for handling and aliquoting the compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed container of this compound to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and promote hydrolysis.

  • Inert Atmosphere Preparation: Have a source of dry nitrogen or argon ready. A gentle stream of gas can be directed into the headspace of the container during the brief period it is open.[11]

  • Weighing and Dispensing: In a well-ventilated area or a fume hood, briefly open the container and quickly weigh the desired amount of the solid into a tared, dry receiving vessel. Minimize the time the container is open to the atmosphere.

  • Inert Gas Backfill: Immediately after dispensing, flush the headspace of the primary container with a gentle stream of inert gas for a few seconds to displace any air that has entered.[8]

  • Sealing: Securely seal the primary container immediately. For screw-cap vials, ensure the cap liner is in good condition and provides a tight seal. Parafilm can be wrapped around the cap-vial interface for additional protection against moisture ingress during long-term storage.

  • Storage: Return the sealed primary container to a refrigerator at 2-8°C. The container should be placed in a secondary container and stored in an area designated for chemical reagents, away from light sources.

Long-Term Stability and Re-evaluation

While the protocols outlined above will significantly extend the shelf-life of this compound, it is prudent to periodically re-evaluate the purity of the material, especially for long-term storage or if it is to be used in sensitive, multi-step syntheses.[12][13]

Recommended Re-evaluation Schedule:

Storage DurationRecommended ActionAnalytical Technique
< 1 yearGenerally stable if stored correctly.Visual inspection for color change.
1-3 yearsRe-assay purity before use in critical applications.¹H NMR, LC-MS
> 3 yearsComprehensive purity analysis is recommended.¹H NMR, LC-MS, Elemental Analysis

Expert Insight: A simple ¹H NMR spectrum can often provide a quick assessment of purity. The appearance of new signals, particularly in the aromatic region (indicative of dehalogenation) or a broad peak corresponding to a carboxylic acid proton (indicative of hydrolysis), would signal degradation.

Conclusion

The effective management of this compound is a testament to the principle that meticulous handling and storage are as critical as the synthetic methodology itself. By understanding the inherent chemical liabilities of the molecule—namely the susceptibility of the ester to hydrolysis and the bromo-substituent to dehalogenation—and implementing protocols that mitigate these risks, researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. The adoption of these self-validating procedures will ultimately contribute to the reproducibility and success of complex scientific endeavors.

References

  • Borges, F., et al. (2019). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. Drug Testing and Analysis, 11(7), 1049-1057. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Kharisov, B. I., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3192. Available at: [Link]

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(3), 941. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • ResearchGate. (2016). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 2-Bromopyridine Safety Data Sheet.
  • Reddit. (2023). How to store reagents under an inert gas. r/labrats. Available at: [Link]

  • European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. Available at: [Link]

  • ResearchGate. (2021). Improvement of bromide ions on the degradation of sulfamerazine by horseradish peroxidase-H2O2 system and its interaction mechanisms. Available at: [Link]

  • ResearchGate. (2021). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. Available at: [Link]

  • ResearchGate. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A. Available at: [Link]

  • ResearchGate. (2012). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available at: [Link]

  • Preprints.org. (2023). Unlocking Drug Stability: A Statistical Insight Across Accelerated, Intermediate, and Real-Time Conditions. Available at: [Link]

  • OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • MDPI. (2023). Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations. Polymers, 15(18), 3789. Available at: [Link]

  • ResearchGate. (2018). How to work and handle compounds under argon?. Available at: [Link]

  • Zajac, M., et al. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278. Available at: [Link]

  • Cho, Y. B., et al. (1994). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 83(11), 1547-1553. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Available at: [Link]

  • Lorke, D. E., et al. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 69(9), 656-663. Available at: [Link]

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Sources

Methodological & Application

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and advanced organic materials underscores the continuous demand for efficient and versatile synthetic methods to functionalize this heterocycle. Palladium-catalyzed cross-coupling reactions have emerged as a dominant technology for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering unparalleled precision and functional group tolerance.[1][2]

This guide focuses specifically on 6-bromopyridines, a common and commercially available building block. While powerful, the application of palladium catalysis to pyridine substrates is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3][4][5] Furthermore, the electronic properties and steric environment of the pyridine ring can significantly influence reaction kinetics and outcomes.[6]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind experimental choices, and provides robust, field-tested protocols for the successful execution of key cross-coupling reactions involving 6-bromopyridines.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a general, three-step catalytic cycle.[2] Understanding this cycle is paramount for rational troubleshooting and reaction optimization. The active catalyst is a coordinatively unsaturated Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.

General_Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)Ln-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)Ln-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination prod R¹-R² (Product) TM_Complex->prod waste M-X TM_Complex->waste            sub1 R¹-X (6-Bromopyridine) sub1->OA_Complex sub2 R²-M (Coupling Partner) sub2->TM_Complex

Figure 1: Generalized Palladium Catalytic Cycle.
  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the 6-bromopyridine. This is often the rate-determining step. The palladium is oxidized from Pd(0) to Pd(II).

  • Transmetalation: The organic group (R²) from a second reagent (the coupling partner, e.g., an organoboron or organotin compound) is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C or C-X bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[7]

Mechanism Explored

A critical distinction in the Suzuki-Miyaura mechanism is the requirement for a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br (Ar = 6-pyridyl) Pd0->OA Oxidative Addition (6-Bromopyridine) TM Ar-Pd(II)L₂-R OA->TM Transmetalation TM->Pd0 Reductive Elimination (Ar-R) Boronate R-B(OR)₂ + Base → [R-B(OR)₂(Base)]⁻ Boronate->OA Activation

Figure 2: Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol & Optimization

Successful coupling of 6-bromopyridines requires careful selection of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often essential to facilitate the reductive elimination step and prevent product inhibition.

ParameterRecommended ChoicesRationale & Causality
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts. Pd(PPh₃)₄ is an active Pd(0) source but can be sensitive to air.[7][9]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate reductive elimination, a key step for challenging substrates like pyridines. They stabilize the Pd(0) state and prevent catalyst deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid. K₃PO₄ is often effective for heteroaryl couplings. The choice can significantly impact yield.[7][9]
Solvent Dioxane, Toluene, DMF, often with H₂OA mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base and facilitating the formation of the boronate complex.[9][10][11]
Temperature 80 - 110 °CHigher temperatures are typically required to drive the reaction, especially the initial oxidative addition step.
Catalyst Load 1 - 5 mol %Typical loadings for laboratory scale. Optimization can often reduce this to <1 mol %.[9][12]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 6-phenylpyridine from 6-bromopyridine and phenylboronic acid.

Materials:

  • 6-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried Schlenk tube with a stir bar

Procedure:

  • Inert Atmosphere Setup: To the oven-dried Schlenk tube, add the Pd(OAc)₂, SPhos, K₃PO₄, and phenylboronic acid.

  • Evacuate and Backfill: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add the 1,4-dioxane and water via syringe. Stir the mixture for 5 minutes.

  • Substrate Addition: Add the 6-bromopyridine via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the 6-bromopyridine by TLC or GC-MS (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method for synthesizing substituted olefins.[13][14][15] Unlike the Suzuki coupling, it does not require an organometallic reagent, instead using the alkene directly.

Mechanism Explored

The Heck mechanism involves a migratory insertion of the alkene into the Aryl-Pd bond, followed by a β-hydride elimination to release the product and a hydrido-palladium species. A base is required to regenerate the Pd(0) catalyst from this species.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br (Ar = 6-pyridyl) Pd0->OA Oxidative Addition Coord Alkene Coordination Complex OA->Coord Alkene Coordination Insert Migratory Insertion Complex Coord->Insert 1,2-Insertion Elim H-Pd(II)L₂-Br Insert->Elim β-Hydride Elimination (Product Out) Elim->Pd0 Reductive Elimination (+ Base)

Figure 3: Catalytic Cycle for the Heck-Mizoroki Reaction.
Protocol & Optimization

Heck reactions often require higher temperatures, and the choice of base is critical for catalyst turnover.[16] N-heterocyclic carbene (NHC) ligands have shown particular promise in stabilizing the catalyst under these conditions.

ParameterRecommended ChoicesRationale & Causality
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Robust Pd(II) sources are common.
Ligand P(o-tol)₃, PPh₃, NHC ligands (e.g., IPr)Phosphine ligands are traditional, but NHCs can offer superior thermal stability, which is beneficial for Heck reactions that often run at high temperatures.[16]
Base Et₃N, DIPEA, K₂CO₃An organic amine or inorganic carbonate is needed to neutralize the HBr generated and regenerate the Pd(0) catalyst.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used to ensure solubility of the reagents and catalyst complex.
Temperature 100 - 140 °CHigh thermal energy is often required to promote β-hydride elimination and achieve good reaction rates.[16][17]
Detailed Experimental Protocol: Heck-Mizoroki Reaction

Objective: To synthesize 6-styrylpyridine from 6-bromopyridine and styrene.

Materials:

  • 6-Bromopyridine (1.0 mmol, 158 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed reaction vial with a stir bar

Procedure:

  • Reagent Addition: To the reaction vial, add Pd(OAc)₂, P(o-tol)₃, and the stir bar.

  • Inert Atmosphere: Seal the vial with a cap containing a septum. Evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Reagents: Add DMF, triethylamine, styrene, and finally 6-bromopyridine via syringe.

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath at 120 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor by GC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 25 mL of water and 25 mL of ether.

  • Extraction: Separate the layers and extract the aqueous phase with ether (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides. It uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.

Mechanism Explored

The currently accepted mechanism involves two interconnected cycles. The palladium cycle is similar to those previously described. In parallel, the copper cycle reacts with the terminal alkyne to form a copper(I) acetylide species. This highly reactive species then undergoes transmetalation with the Pd(II) complex.

Sonogashira_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br (Ar = 6-pyridyl) Pd0->OA Oxidative Addition RE Ar-C≡C-R OA->RE Transmetalation (from Cu cycle) RE->Pd0 Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide Acetylide Formation CuAcetylide->OA Transfers to Pd Alkyne H-C≡C-R + Base Alkyne->CuAcetylide

Figure 4: Dual Catalytic Cycle for the Sonogashira Reaction.
Protocol & Optimization

A key consideration is the potential for homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.

ParameterRecommended ChoicesRationale & Causality
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, effective catalysts for this transformation.
Cu Source CuI (Copper(I) iodide)The Cu(I) salt is essential for activating the alkyne. It must be free of Cu(II) impurities, which promote homocoupling.
Ligand PPh₃, P(t-Bu)₃Triphenylphosphine is the classic ligand and is often part of the palladium precatalyst itself.
Base Et₃N, DIPEA, i-Pr₂NHAn amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct. It often serves as the solvent as well.
Solvent THF, DMF, or the amine base itselfThe choice depends on the solubility of the substrates. Using the amine base as the solvent is common for simple systems.
Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 6-(phenylethynyl)pyridine from 6-bromopyridine and phenylacetylene.

Materials:

  • 6-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg)

  • CuI (0.06 mmol, 11.4 mg)

  • Degassed Triethylamine (Et₃N) (5 mL)

  • Schlenk tube with stir bar

Procedure:

  • Inert Atmosphere: Add 6-bromopyridine, PdCl₂(PPh₃)₂, and CuI to the Schlenk tube. Evacuate and backfill with Argon three times.

  • Solvent/Base Addition: Add the degassed triethylamine via syringe.

  • Alkyne Addition: Add the phenylacetylene dropwise via syringe while stirring.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic and may warm slightly.

  • Monitoring: Monitor the reaction by TLC. It is often complete within 1-3 hours.

  • Work-up: Once complete, remove the triethylamine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Stille Coupling: Versatility with Organotins

The Stille coupling utilizes organostannane reagents. While the high toxicity of tin compounds is a significant drawback, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture.[18]

Mechanism Explored

The mechanism is a classic example of the general catalytic cycle. The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.[19][20] This step can sometimes be slow and may require additives like Cu(I) or CsF to accelerate it.

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br (Ar = 6-pyridyl) Pd0->OA Oxidative Addition TM Ar-Pd(II)L₂-R OA->TM Transmetalation TM->Pd0 Reductive Elimination (Ar-R) Stannane R-Sn(Bu)₃ Stannane->OA

Figure 5: Catalytic Cycle for the Stille Coupling Reaction.
Protocol & Optimization

A key challenge in Stille coupling is the removal of toxic tin byproducts after the reaction. This often requires specific workup procedures.

ParameterRecommended ChoicesRationale & Causality
Pd Source Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a very common and effective catalyst for Stille reactions.
Ligand PPh₃, AsPh₃, P(furyl)₃Triphenylphosphine is standard. More electron-rich ligands like tri(2-furyl)phosphine can accelerate the reaction.
Additive CuI, CsF, LiClThese additives can accelerate the rate-limiting transmetalation step, especially for less reactive stannanes. LiCl helps by forming more reactive chloropalladium species.
Solvent Toluene, THF, DMF, NMPAnhydrous, polar aprotic solvents are preferred to ensure all components remain in solution.
Temperature 60 - 110 °CReaction temperatures are substrate-dependent but are generally in this range to ensure a reasonable reaction rate.
Detailed Experimental Protocol: Stille Coupling

Objective: To synthesize 6-(thiophen-2-yl)pyridine from 6-bromopyridine and 2-(tributylstannyl)thiophene.

Materials:

  • 6-Bromopyridine (1.0 mmol, 158 mg)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 411 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube with stir bar

Procedure:

  • Inert Atmosphere: Add Pd(PPh₃)₄ to an oven-dried Schlenk tube. Evacuate and backfill with Argon three times.

  • Reagent Addition: Add the anhydrous toluene, followed by 6-bromopyridine and 2-(tributylstannyl)thiophene via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-16 hours).

  • Work-up (Tin Removal): Cool the reaction to room temperature. Dilute with 15 mL of diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. The KF solution precipitates the tin byproducts as insoluble tributyltin fluoride.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Workflow and Final Considerations

The successful execution of any palladium-catalyzed cross-coupling reaction relies on a systematic and careful workflow. Adherence to inert atmosphere techniques is often critical for catalyst stability and to prevent side reactions.

Experimental_Workflow Setup 1. Reagent Preparation & Vessel Drying Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Addition 3. Reagent Addition (Solvent, Ligand, Base, Substrates) Inert->Addition Reaction 4. Reaction (Heating & Stirring) Addition->Reaction Monitor 5. Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Continue reaction Workup 6. Quenching & Aqueous Workup Monitor->Workup Reaction complete Purify 7. Drying & Concentration Workup->Purify Analysis 8. Purification & Characterization (Chromatography, NMR, MS) Purify->Analysis

Figure 6: General Experimental Workflow for Cross-Coupling.

Self-Validation and Trustworthiness: The protocols provided herein are built upon established, peer-reviewed methodologies. The key to reproducibility lies in the purity of reagents, the rigorous exclusion of oxygen and moisture where specified, and accurate monitoring of the reaction's progress. A small-scale trial to confirm catalyst activity and optimize conditions for a new substrate is always recommended before proceeding to a larger scale.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.Fiveable.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Optimizing Suzuki Coupling Reactions.CovaSyn.
  • Palladium-catalyzed coupling reactions : practical aspects and future developments.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines.PubMed.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media.MDPI.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors.
  • Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.MDPI.
  • Cross-Coupling Reactions: A Practical Guide.
  • The Mechanisms of the Stille Reaction.University of Windsor.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions.RSC Publishing.
  • Reductive Couplings of 2-Halopyridines without External Ligand.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Stille Coupling.Chemistry LibreTexts.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Heck Reaction.Organic Chemistry Portal.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines.SciSpace.
  • Optimization table for the Suzuki-Miyaura cross-coupling reactions.
  • Stille reaction.Wikipedia.
  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives.
  • The Stille Reaction.Myers Group, Harvard University.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Recent Advances in the Stille Biaryl Coupling Reaction.Organic Syntheses.
  • The Heck (Mizoroki-Heck) Reaction.YouTube.
  • A Practical Protocol for the Hiyama Cross-Coupling Reaction.Organic Chemistry Portal.
  • The Heck, Suzuki, and Olefin Metathesis Reactions.Master Organic Chemistry.

Sources

Application Note & Protocol: Strategic Hydrolysis of Methyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(6-bromopyridin-2-yl)acetic Acid

In the landscape of modern drug discovery and development, pyridinyl acetic acid scaffolds are privileged structures. Specifically, 2-(6-bromopyridin-2-yl)acetic acid serves as a critical building block for a diverse range of biologically active molecules.[1] The bromine handle offers a versatile site for further synthetic elaboration, typically through cross-coupling reactions, while the carboxylic acid moiety provides a key interaction point for biological targets or a handle for amide bond formation. Its derivatives have been explored in various therapeutic areas, including inflammation and oncology.[2]

This document provides a detailed guide to the hydrolysis of methyl 2-(6-bromopyridin-2-yl)acetate, converting the methyl ester into the corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present a robust and validated protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: Choosing the Optimal Hydrolysis Pathway

The conversion of an ester to a carboxylic acid can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. The choice is not arbitrary and has significant implications for reaction efficiency, yield, and purity.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Step 1: Nucleophilic Attack. A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Step 2: Elimination of the Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Step 3: Irreversible Deprotonation. The newly formed carboxylic acid is immediately deprotonated by the strong base (either methoxide or hydroxide) present in the reaction mixture. This acid-base reaction forms a carboxylate salt and is essentially irreversible.[3][4]

This final deprotonation step is the key to the success of saponification; it drives the equilibrium entirely towards the products, ensuring a complete and high-yielding reaction.[3][5]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification process.[6]

  • Step 1: Protonation. The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[7][8]

  • Step 2: Nucleophilic Attack. A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Step 3: Proton Transfer & Elimination. A series of proton transfers occurs, resulting in the elimination of methanol as the leaving group and regeneration of the acid catalyst.

Crucially, every step in this mechanism is reversible.[3] To drive the reaction to completion, a large excess of water is required, which can sometimes complicate the workup and isolation procedure.

Causality of Protocol Choice

For the hydrolysis of this compound, base-catalyzed hydrolysis is the superior choice . The irreversibility of the saponification process ensures a more complete conversion and generally leads to higher isolated yields without the need for a large excess of reagents. The presence of the basic pyridine nitrogen in the substrate does not interfere with the reaction under these conditions. While the bromo-substituent is on an electron-deficient pyridine ring, it is stable to the typical conditions of base-catalyzed hydrolysis (e.g., NaOH in aqueous methanol at room temperature or with gentle heat) and is not susceptible to nucleophilic substitution by hydroxide.

Detailed Experimental Protocol

This protocol is designed for the reliable and high-yield synthesis of 2-(6-bromopyridin-2-yl)acetic acid.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (1.0 eq)Round-bottom flask (appropriate size)
Methanol (MeOH)Magnetic stirrer and stir bar
Deionized Water (H₂O)Reflux condenser
Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)Heating mantle or oil bath
Hydrochloric Acid (HCl), 2M aqueous solutionpH paper or pH meter
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Buchner funnel and filter paper
Ethyl Acetate (EtOAc)Separatory funnel
Dichloromethane (DCM)Rotary evaporator
Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 2:1 v/v ratio). The total solvent volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).

  • Addition of Base: To the stirring solution, add a pre-dissolved aqueous solution of sodium hydroxide (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.

  • Solvent Removal: Once the reaction is complete (disappearance of the starting ester spot/peak), remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring to acidify the mixture to a pH of approximately 3-4. A white precipitate of the carboxylic acid product will form.

  • Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2-(6-bromopyridin-2-yl)acetic acid under vacuum to a constant weight. The product is typically obtained as a white to off-white solid.[9]

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and absence of the methyl ester singlet.

  • Mass Spectrometry: To confirm the molecular weight (216.03 g/mol for C₇H₆BrNO₂).[9]

  • HPLC: To determine the purity of the final product.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G A 1. Dissolve Ester in MeOH/H2O B 2. Add Aqueous NaOH A->B C 3. Stir at RT Monitor by TLC/LC-MS B->C D 4. Remove MeOH (Rotovap) C->D E 5. Acidify with HCl to pH 3-4 D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold H2O F->G H 8. Dry Under Vacuum G->H I Final Product: 2-(6-bromopyridin-2-yl)acetic acid H->I

Caption: Base-catalyzed hydrolysis workflow.

Mechanism of Saponification

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Intermediate2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid + ⁻OCH₃ Intermediate2->CarboxylicAcid CarboxylicAcid2 Carboxylic Acid + OH⁻ Carboxylate Carboxylate Salt + H₂O CarboxylicAcid2->Carboxylate

Caption: Key steps in the saponification mechanism.

Expected Results & Troubleshooting

ParameterExpected Outcome
Reaction Time 2-4 hours at room temperature
Appearance White to off-white solid
Yield >90%
Purity (by HPLC) >98%
Molecular Weight 216.03 g/mol [9]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base; reaction time too short; low temperature.Use 1.5-2.0 eq of NaOH. Allow the reaction to stir longer. If needed, gently warm the reaction to 40-50 °C and continue monitoring.
Low Yield Product is partially soluble in the acidic aqueous phase; incomplete precipitation.Ensure pH is sufficiently low (3-4) during acidification. Cool the mixture thoroughly in an ice bath before filtration. Extract the aqueous filtrate with EtOAc or DCM to recover any dissolved product.
Oily Product Presence of unreacted starting material or impurities.Ensure the reaction has gone to completion. Wash the crude product with a non-polar solvent like hexanes to remove less polar impurities. Recrystallization may be necessary.
Product Fails to Precipitate The carboxylate salt has not been fully protonated.Add more acid to ensure the pH is in the range of 3-4. Check the pH with a calibrated meter if necessary.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][3]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • Dissertation. Synthesis of 2-amino-6-bromopyridine. [Link][1]

  • Google Patents.
  • Journal of the American Chemical Society. Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. [Link]

  • Google P
  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • Google Patents. Method for synthesizing 2-amino-6-bromopyridine.
  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link][6]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link][4]

  • ResearchGate. Hydrolysis of ester that carry alkyl bromide. [Link]

  • RSC Publishing. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. [Link]

  • Google Patents. 2-bromopyridine synthesis method.
  • Google P
  • PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link][8]

  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

  • Thieme. Synthesis from Carboxylic Acid Derivatives. [Link]

  • Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link][2]

  • Science Discussions. Mechanisms of Ester hydrolysis. [Link][5]

  • Google P
  • LookChem. 2-(5-bromopyridin-2-yl)acetic acid CAS NO.192642-85-6. [Link]

Sources

Application Notes and Protocols for the Purification of Pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chromatographic Landscape of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. Their inherent basicity, arising from the lone pair of electrons on the nitrogen atom, presents unique challenges and opportunities in their purification by column chromatography. This guide provides a comprehensive overview of the principles and practical protocols for the successful separation of these important compounds, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.

The basic nitrogen atom in the pyridine ring is the primary determinant of its chromatographic behavior. This feature can lead to strong interactions with the stationary phase, often resulting in poor peak shape and low recovery. However, by understanding and controlling these interactions, highly efficient and selective purifications can be achieved. This document will explore the most effective chromatographic modes, including reverse-phase, normal-phase, HILIC, and ion-exchange chromatography, providing detailed protocols and troubleshooting guidance for each.

The Root of the Challenge: Understanding Pyridine's Interactions

The primary obstacle in the chromatography of pyridine derivatives is the interaction between the basic pyridine nitrogen and acidic sites on the stationary phase, particularly the silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can be both a hindrance and a tool, depending on how it is managed.

Most pyridine derivatives have a pKa between 5 and 6.[1] This means that at a pH below their pKa, they will be protonated and carry a positive charge. The pKa of silanol groups on silica is around 3.8-4.5, meaning they are deprotonated and negatively charged at higher pH values. These acid-base interactions are the key to controlling the retention and elution of pyridine compounds.

Reverse-Phase Chromatography (RP-HPLC): The Workhorse for Less Polar Derivatives

Reverse-phase chromatography, with its non-polar stationary phase and polar mobile phase, is an excellent starting point for the purification of many pyridine derivatives, especially those with significant hydrophobic character. Modern, high-purity, end-capped C18 or C8 columns are often the columns of choice as they have minimal residual silanol activity, leading to more symmetrical peaks.[1]

Causality in Method Development for RP-HPLC

The key to successful RP-HPLC of pyridine derivatives lies in controlling the ionization state of both the analyte and the stationary phase.

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the pyridine derivative (typically pH 2.5-3.5) ensures that the pyridine nitrogen is consistently protonated.[1] This prevents unwanted interactions with any residual, un-endcapped silanol groups on the silica surface, thereby reducing peak tailing.[1]

  • Mobile Phase Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA) at concentrations of 0.05-0.1%, serves a dual purpose. It controls the pH and the anionic component of the acid acts as an ion-pairing agent, forming a neutral complex with the protonated pyridine derivative, which can then be retained by the non-polar stationary phase. Formic acid is generally preferred for applications where the purified compound will be analyzed by mass spectrometry, as it is more volatile.

Experimental Protocol: RP-HPLC Purification of a Substituted Pyridine

Objective: To purify a moderately non-polar substituted pyridine derivative from reaction byproducts.

Materials:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Crude reaction mixture containing the target pyridine derivative, dissolved in a minimal amount of the initial mobile phase composition.

Methodology:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10 column volumes, or until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Elute the compounds using a linear gradient, for example:

    • 5% to 100% B over 30 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Re-equilibrate at 5% B for 5-10 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the pyridine derivative has strong absorbance (e.g., 254 nm).[2][3]

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC or analytical HPLC) to confirm purity before pooling the desired fractions.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure.

Troubleshooting RP-HPLC of Pyridine Derivatives
Problem Potential Cause Solution
Peak Tailing Strong interaction with residual silanols.Lower the mobile phase pH to 2.5-3.0.[1] Use a highly end-capped column. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM), though this may not be suitable for MS applications.[1]
Poor Resolution Inadequate separation between the target compound and impurities.Optimize the gradient slope (make it shallower for better separation). Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. Try a different stationary phase (e.g., C8, Phenyl-Hexyl).[1]
Low Recovery Irreversible adsorption of the compound onto the column.Ensure the mobile phase pH is low enough to keep the pyridine protonated. If the compound is very polar, consider switching to HILIC or ion-exchange chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Pyridine Derivatives

For highly polar pyridine derivatives that are poorly retained in reverse-phase mode, HILIC is an excellent alternative.[4][5][6] HILIC utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous component.[7]

The HILIC Mechanism for Pyridine Separation

In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like protonated polar pyridine derivatives, partition into this aqueous layer and are retained. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[6]

Experimental Protocol: HILIC Purification of a Hydrophilic Pyridine Derivative

Objective: To purify a polar, water-soluble pyridine derivative.

Materials:

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase; 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Sample: Crude sample dissolved in a high concentration of acetonitrile (e.g., 90-95%).

Methodology:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A: 5% B) for an extended period (HILIC equilibration can be slow).

  • Sample Injection: Inject the sample dissolved in the initial mobile phase.

  • Gradient Elution: Elute with an increasing concentration of the aqueous component. For example:

    • 5% to 50% B over 20 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Re-equilibrate for at least 10 minutes.

  • Detection and Fraction Collection: As described for RP-HPLC.

Visualization of the HILIC Workflow

HILIC_Workflow cluster_prep Sample & Column Preparation cluster_chrom Chromatographic Separation cluster_post Post-Purification Sample Dissolve Sample in High Organic Inject Inject Sample Sample->Inject Equilibrate Equilibrate HILIC Column (e.g., 95% ACN) Equilibrate->Inject Gradient Run Gradient (Increase Aqueous Content) Inject->Gradient Detect UV Detection Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Pure Polar Pyridine Evaporate->PureProduct IEX_Mechanism cluster_column Cation-Exchange Column cluster_loading Loading & Binding cluster_elution Elution Resin1 SO₃⁻ Resin2 SO₃⁻ Resin3 SO₃⁻ Py_H_elute Py-R-H⁺ Resin3->Py_H_elute Elutes Resin4 SO₃⁻ Py_H Py-R-H⁺ Py_H->Resin2 Binds Impurity Neutral Impurity flow_through Impurity->flow_through Flows Through Na_ion Na⁺ Na_ion->Resin3 Competes & Displaces

Sources

Mastering the Art: Advanced Recrystallization Techniques for Substituted Methyl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Recrystallization is a powerful yet delicate technique for the purification of solid organic compounds, pivotal in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Substituted methyl acetates, a common structural motif in drug development, present unique challenges and opportunities for purification by this method. Their solubility is highly dependent on the nature and position of their substituents, demanding a rational, rather than a trial-and-error, approach to methods development. This guide provides a first-principles-based methodology for developing, executing, and troubleshooting recrystallization protocols for this versatile class of molecules. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and systematic troubleshooting guides.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent system.[1] The core principle is that the solubility of most solid compounds increases significantly with temperature.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally present in smaller concentrations or having different solubility profiles, remain dissolved in the cold solvent, known as the mother liquor.[1][3]

The success of this technique hinges on the selection of an appropriate solvent, where the target compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4] For substituted methyl acetates, the polarity of the molecule—dictated by the ester group and the attached substituents—is the primary determinant of its interaction with potential solvents.

Solvent Selection: A Rational Approach for Esters

The choice of solvent is the most critical parameter in a recrystallization protocol. A poorly chosen solvent can lead to no crystallization, "oiling out," or poor recovery. The ideal solvent should meet several criteria:

  • Solubility Gradient: It must dissolve the compound when hot but not when cold.[4]

  • Impurity Profile: It should either completely dissolve impurities even when cold or not dissolve them at all, allowing for removal by filtration.

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from melting and separating as an oil ("oiling out").[3]

  • Volatility: It should be sufficiently volatile for easy removal from the purified crystals.[1]

A useful rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[5] Therefore, for esters like substituted methyl acetates, other esters (e.g., ethyl acetate), ketones (acetone), and alcohols (ethanol, methanol) are excellent starting points.[2][5]

Systematic Solvent Screening Workflow

A systematic, small-scale approach is recommended to identify the optimal solvent or solvent mixture.

// Node Definitions start [label="Start: Crude Substituted\nMethyl Acetate (20-30 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; test_solvents [label="Test Solubility in a Range of Solvents\n(e.g., Water, Ethanol, Ethyl Acetate, Toluene, Heptane)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

dissolves_cold [label="Dissolves in Cold Solvent?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; insoluble_hot [label="Insoluble in Hot Solvent?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reject_solvent [label="Reject Solvent for\nSingle-Solvent System", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

ideal_solvent [label="Ideal Single Solvent Found!\n(Soluble Hot, Insoluble Cold)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

consider_mixed [label="Consider for Mixed-Solvent System", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

find_antisolvent [label="Find Miscible 'Anti-Solvent'\n(Compound is Insoluble)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

perform_mixed [label="Perform Mixed-Solvent Test:\n1. Dissolve in minimal hot 'good' solvent.\n2. Add hot 'anti-solvent' dropwise until cloudy.\n3. Reheat to clarify, then cool.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

crystals_form [label="Good Crystals Form\nupon Cooling?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

proceed [label="Proceed to Scale-Up Protocol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> test_solvents; test_solvents -> dissolves_cold;

dissolves_cold -> reject_solvent [label=" Yes "]; dissolves_cold -> insoluble_hot [label=" No "];

insoluble_hot -> consider_mixed [label=" Yes "]; insoluble_hot -> ideal_solvent [label=" No "];

ideal_solvent -> proceed;

consider_mixed -> find_antisolvent; reject_solvent -> find_antisolvent [style=dashed];

find_antisolvent -> perform_mixed; perform_mixed -> crystals_form;

crystals_form -> proceed [label=" Yes "]; crystals_form -> test_solvents [label=" No, Re-evaluate ", style=dashed]; } } Caption: Workflow for systematic solvent selection.

Common Solvents for Substituted Methyl Acetates
SolventBoiling Point (°C)Polarity (Relative)Comments
Water 100Very HighSuitable for methyl acetates with highly polar substituents (e.g., -OH, -COOH).
Methanol 65HighGood general solvent, often paired with water or less polar solvents.
Ethanol 78HighSimilar to methanol, slightly less polar. A common choice.[5]
Acetone 56Medium-HighExcellent solvent for many esters, but its low boiling point can lead to rapid evaporation.[5]
Ethyl Acetate 77MediumFollows the "like dissolves like" principle. Often a very effective choice.[5][6]
Toluene 111LowGood for compounds with aromatic substituents. High boiling point requires caution.[6]
Heptane/Hexane 98 / 69Very LowTypically used as an "anti-solvent" in mixed-solvent systems with more polar solvents.[5][6]

Data compiled from various sources including[7][8].

Core Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When heating flammable organic solvents, always use a steam bath or a heating mantle, never an open flame.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method, employed when a single solvent with a steep solubility-temperature gradient is identified.

Methodology:

  • Dissolution: Place the crude substituted methyl acetate in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent dropwise from a pipette or burette while heating the flask (e.g., on a hot plate stirrer) to a gentle boil. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature on an insulated surface (e.g., a wooden block or paper towels).[9] Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent is ideal. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[6]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Precipitation: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling, Isolation, and Drying: Follow steps 2 through 6 from the Single-Solvent Recrystallization protocol.

Troubleshooting Common Recrystallization Challenges

Even with careful planning, issues can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Tree

Purity Assessment of Recrystallized Product

A successful recrystallization must be validated by analytical methods to confirm an increase in purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) that is close to the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.

  • Chromatographic Techniques (TLC, HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the structural integrity of the compound and reveal the presence of any remaining solvent or structurally similar impurities.

Conclusion

The recrystallization of substituted methyl acetates is a technique governed by the fundamental principles of solubility and polarity. By moving away from a trial-and-error approach and adopting a systematic, rational methodology for solvent selection and protocol development, researchers can significantly improve the efficiency and outcome of their purification efforts. This guide provides the foundational knowledge, robust protocols, and troubleshooting frameworks necessary to master the recrystallization of this important class of compounds, ensuring the high purity required for downstream applications in research and drug development.

References

  • Purification process for methyl acetate. (1993). Google Patents (US5206434A).
  • Reactive distillation for methyl acetate production. (2003). Chemical Engineering | University of Utah. Retrieved from [Link]

  • Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • Investigation of Methyl Acetate Production by Reactive Extraction. ResearchGate. Retrieved from [Link]

  • Organic Solvent Solubility Data Book. (2010). CORE. Retrieved from [Link]

  • All the solubility data for methyl acetate (1) in water (2). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Purification of methyl acetate. (1975). Google Patents (US3904676A).
  • METHYL ACETATE REACTIVE DISTILLATION PROCESS MODELING, SIMULATION AND OPTIMIZATION USING ASPEN PLUS. ARPN Journals. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Source not formally named. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl acetate. Wikipedia. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization Issues. (2024). Reddit r/Chempros. Retrieved from [Link]

  • Sixty Solvents: Methyl Acetate. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions and byproducts in 6-bromopyridine couplings

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

General Questions

Q1: Why are 6-halopyridines, like 6-bromopyridine, considered challenging substrates in cross-coupling reactions?

A1: The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen. The nitrogen atom in the pyridine ring is electron-withdrawing, creating an electron-deficient ring system. This electronic effect, combined with the potential for the nitrogen lone pair to coordinate to the palladium catalyst, can complicate the catalytic cycle. Specifically for 2- and 6-halopyridines, the proximity of the nitrogen atom can lead to catalyst inhibition or deactivation.[1][2] Furthermore, the C-Br bond at the 6-position is subject to different reactivity profiles compared to other positions on the pyridine ring, which can lead to challenges in achieving high yields and selectivity.[2]

Suzuki-Miyaura Coupling

Q2: I'm observing significant amounts of boronic acid homocoupling in my Suzuki reaction with 6-bromopyridine. What is the likely cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[3][4] This side reaction is thought to occur through an alternative catalytic cycle where the palladium catalyst is oxidized by O2, which then preferentially reacts with the boronic acid.[3]

Troubleshooting Steps:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed prior to use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4] This can be achieved by evacuating and backfilling the reaction vessel with an inert gas multiple times.[4]

  • Palladium Pre-catalyst: Consider using a well-defined palladium(II) pre-catalyst that is activated in situ. This can sometimes minimize side reactions compared to using palladium(0) sources directly.

  • Base Selection: The choice of base can influence the rate of competing reactions. While strong bases are often required, their impact on boronic acid stability should be considered. Experimenting with milder bases like K2CO3 or Cs2CO3 may be beneficial.[5][6]

Q3: My Suzuki coupling of 6-bromopyridine is sluggish and gives low yields. What factors should I investigate?

A3: Several factors can contribute to a slow or low-yielding Suzuki reaction with 6-bromopyridine.

Potential Cause Explanation & Troubleshooting
Inefficient Oxidative Addition The oxidative addition of 6-bromopyridine to the Pd(0) catalyst is a critical step.[7] The electron-deficient nature of the pyridine ring can make this step challenging. Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[7][8]
Poor Transmetalation The transfer of the organic group from the boron atom to the palladium center requires activation by a base.[9] If the base is not effective, this step can be rate-limiting. Solution: Ensure the chosen base is appropriate for the boronic acid and solvent system. Aqueous conditions are sometimes necessary to facilitate the formation of the active boronate species.[5]
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[1] Solution: The use of bulky ligands can sterically disfavor this coordination. Increasing the catalyst loading may also be necessary for challenging substrates.
Solvent Choice The solvent system plays a crucial role in solubility and reaction kinetics. Solution: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous base solution is often effective.[5][6] The optimal ratio may need to be determined empirically.
Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with 6-bromopyridine and a primary amine, but I'm primarily isolating the hydrodehalogenated byproduct (pyridine). What is causing this?

A4: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations and arises from a competing β-hydride elimination pathway.[8] After the formation of the palladium-amido complex, instead of reductive elimination to form the desired C-N bond, a β-hydride on the amine can be eliminated, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to produce the dehalogenated pyridine.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Sterically hindered biaryl phosphine ligands developed by Buchwald and Hartwig are designed to accelerate the rate of reductive elimination.[8] Consider screening ligands like XPhos, SPhos, or RuPhos.

  • Base Selection: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[10][11] The choice of base can influence the equilibrium between the palladium-amido complex and the species leading to β-hydride elimination.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Q5: My Buchwald-Hartwig reaction is not going to completion, and I observe the formation of phosphine oxides. What is happening?

A5: The presence of phosphine oxides indicates that the phosphine ligand is being oxidized. This can be caused by trace amounts of oxygen or water in the reaction mixture. The oxidation of the ligand reduces the concentration of the active catalyst, leading to incomplete conversion.

Troubleshooting Steps:

  • Rigorous Inert Conditions: As with Suzuki couplings, ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strict inert atmosphere.[4][12]

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

Troubleshooting Guides

Problem: Low Yield of Desired Cross-Coupled Product

This is a common issue that can stem from various sources. A systematic approach is necessary for diagnosis.

G cluster_optimization Optimization Parameters cluster_byproducts Common Byproducts start Low Yield of Cross-Coupled Product check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality (Catalyst, Ligand, Base) start->check_reagents optimize_conditions Systematic Condition Optimization check_sm->optimize_conditions check_reagents->optimize_conditions analyze_byproducts Identify Major Byproducts via LC-MS/GC-MS optimize_conditions->analyze_byproducts temp Temperature Screen optimize_conditions->temp homocoupling Homocoupling (Arene-Arene or Boronic Acid) analyze_byproducts->homocoupling end_point Refined Protocol analyze_byproducts->end_point solvent Solvent Screen ligand Ligand Screen base Base Screen dehalogenation Hydrodehalogenation protodeborylation Protodeborylation (Suzuki)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromopyridine

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromopyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).[6]

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insights into Side Reactions

Hydrodehalogenation

This side reaction is particularly prevalent in reactions involving palladium hydrides, which can be formed from various sources, including β-hydride elimination in Buchwald-Hartwig aminations or reactions with trace water or alcohols.

Boronic Acid Homocoupling (Suzuki)

As previously mentioned, this is often promoted by the presence of oxygen. The mechanism can involve the oxidative addition of the boronic acid to a Pd(II) species, followed by transmetalation with another molecule of boronic acid and subsequent reductive elimination.

G LnPdB LₙPd(0) PdII LₙPd(II) Species LnPdB->PdII O2 O₂ (Oxidant) O2->PdII ArBOH2_1 Ar-B(OH)₂ PdArBOH2 [LₙPd(II)(Ar)(B(OH)₂)] ArBOH2_1->PdArBOH2 ArBOH2_2 Ar-B(OH)₂ PdArAr [LₙPd(II)(Ar)(Ar)] ArBOH2_2->PdArAr PdII->PdArBOH2 Oxidative Addition PdArBOH2->PdArAr Transmetalation PdArAr->LnPdB ArAr Ar-Ar (Homocoupled Product) PdArAr->ArAr Reductive Elimination

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Stanetty, C., & Schnürch, M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. European Journal of Organic Chemistry, 2010(29), 5585-5605.
  • Journal of Chemical Education. (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hagelin, H., Hedman, B., Orabona, I., Åkermark, T., Åkermark, B., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Faraday Discussions. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • YouTube. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]

Sources

Troubleshooting low conversion in Suzuki coupling of pyridyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving pyridyl bromides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet nuanced transformation. Pyridyl scaffolds are ubiquitous in pharmaceuticals, making their efficient synthesis critical. However, the inherent electronic properties of the pyridine ring introduce specific obstacles not typically seen with simple aryl halides.

This document moves beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems, from low conversion to catalyst deactivation and substrate instability.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki coupling with a bromopyridine is giving very low conversion or failing completely. What are the most likely causes?

This is the most common issue and often points to two core problems specific to pyridyl substrates: inefficient oxidative addition and/or catalyst inhibition.

A. The Challenge of Catalyst Inhibition

The lone pair on the pyridine nitrogen is a potent Lewis base that can coordinate strongly to the palladium center.[1] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst. This is particularly problematic with 2-bromopyridines, where the nitrogen can act as a chelating ligand after oxidative addition, creating a highly stable but unproductive palladacycle.

dot

Caption: Catalyst inhibition pathway in pyridyl Suzuki couplings.

Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Use bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] The steric bulk of these ligands creates a "pocket" around the palladium center that favors the binding of the aryl halide over coordination with the pyridine nitrogen, promoting the desired catalytic cycle.[3]

  • Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium.[4][5][6] This stability prevents catalyst decomposition and can overcome inhibition, making them highly effective for challenging heteroaryl couplings. PEPPSI™-IPr is a commercially available, robust precatalyst for this purpose.[7]

B. The Challenge of Boronic Acid/Ester Instability

Pyridylboronic acids are electron-deficient, which makes them highly susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (like water or alcohol) under basic conditions.[8] This side reaction consumes your nucleophile before it can participate in the transmetalation step.

Solutions:

  • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[9][10] If you are starting with the boronic acid, consider converting it to the pinacol ester in situ or in a separate step.

  • Choose the Right Base and Solvent: While strong bases are needed to form the reactive boronate species for transmetalation, they also accelerate protodeboronation.[10][11]

    • Use milder inorganic bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides or alkoxides.

    • Anhydrous solvents like dioxane or toluene can suppress protodeboronation, which is often water-mediated.[12] If aqueous conditions are necessary, minimize the water content.

    • Fluoride sources like KF or CsF can be effective as they promote transmetalation without being strongly basic, though their efficacy can be substrate-dependent.[11]

Question 2: My reaction turns black, and I see palladium precipitation. What's happening?

The formation of palladium black is a clear sign of catalyst decomposition. The active Pd(0) species is aggregating into an inactive metallic form.

A. Causality Analysis

  • Ligand Dissociation/Oxidation: Inefficient ligands can dissociate from the palladium center, leaving behind unstable, "ligandless" Pd(0) which rapidly decomposes. Phosphine ligands can also be susceptible to oxidation if the reaction is not properly deoxygenated.

  • High Temperatures: While heat is often required to drive sluggish couplings, excessive temperatures can accelerate catalyst decomposition pathways, especially with suboptimal ligands.

  • Inadequate Degassing: Oxygen is detrimental. It can oxidize the Pd(0) catalyst to inactive Pd(II) oxides and can also oxidize phosphine ligands.

Solutions & Preventative Measures:

  • Use Robust Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3/G4 or NHC-based precatalysts) are designed for thermal stability and controlled release of the active Pd(0) species, minimizing decomposition.

  • Rigorous Degassing is Mandatory: Ensure all solvents are thoroughly deoxygenated before use. The "freeze-pump-thaw" method (three cycles) is superior to simply bubbling an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.

  • Optimize Temperature: Do not assume higher is better. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the minimum temperature required for efficient conversion.

  • Increase Ligand-to-Palladium Ratio: For in situ generated catalysts, slightly increasing the ligand:Pd ratio (e.g., from 2:1 to 4:1) can sometimes help stabilize the catalytic species, though this is less of an issue with well-defined precatalysts.

Question 3: I am observing significant side products, such as homocoupling of my boronic acid and/or dehalogenation of my pyridyl bromide. How can I suppress these?

These side reactions compete with the desired cross-coupling and indicate an imbalance in the rates of the catalytic cycle steps.

A. Protodeboronation and Homocoupling

As discussed in Question 1, protodeboronation (Ar-B(OH)₂ → Ar-H) is a major issue. Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen or unreduced Pd(II) species at the start of the reaction.

dot

Caption: Competing side reactions in Suzuki coupling.

Solutions:

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst (like Pd₂(dba)₃ or a G3/G4 precatalyst) to minimize the amount of Pd(II) that could drive homocoupling.

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Rigorous degassing is key.

  • Control Boronic Ester Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic ester. A large excess can sometimes favor homocoupling.

B. Dehalogenation (Hydrodehalogenation)

This side reaction (Pyridyl-Br → Pyridyl-H) occurs when the oxidative addition intermediate, Pyridyl-Pd(II)-Br, undergoes reductive elimination with a hydride source instead of transmetalation. The hydride can come from solvents (like alcohols), amines, or even water.

Solutions:

  • Accelerate Transmetalation: The goal is to make transmetalation faster than the undesired hydride pathways.

    • Use a more reactive boronic species (e.g., trifluoroborate salts).

    • Employ a highly active catalyst system (e.g., Pd/SPhos) that promotes rapid turnover.

  • Change the Solvent/Base System: Avoid solvents that can easily act as hydride donors. Toluene, dioxane, and DMF are generally safer choices than alcohols. Use an inorganic base like K₃PO₄.

Positional Isomerism: Tailoring Conditions for 2-, 3-, and 4-Bromopyridines

The position of the bromine atom on the pyridine ring dramatically affects reactivity.

Parameter2-Bromopyridine (Most Challenging)3-Bromopyridine (Intermediate)4-Bromopyridine (Most Reactive)
Key Challenge Strong catalyst inhibition via N,C-chelation after oxidative addition.Moderate electron deficiency. Less prone to direct inhibition than the 2-isomer.Highly electron-deficient C-Br bond, leading to fast oxidative addition.
Recommended Ligand Bulky Buchwald Ligands: SPhos, XPhos, RuPhos. Their steric hindrance prevents chelation.[2]Versatile Ligands: SPhos, P(t-Bu)₃, or PdCl₂(dppf) can be effective.[13]General Purpose Ligands: Pd(PPh₃)₄ can work, but modern ligands (SPhos, NHCs) often give cleaner and faster reactions.
Recommended Base K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃K₂CO₃, Na₂CO₃
Common Failure Mode Stalling after oxidative addition due to inactive palladacycle formation.General low reactivity if catalyst system is not active enough; protodeboronation.Prone to side reactions if the catalyst is not efficient enough to keep up with fast oxidative addition.
Pro-Tip Use a higher catalyst loading (1-2 mol %) and ensure the ligand is sufficiently bulky.A good starting point for general heteroaryl coupling optimization.Can often be run at lower temperatures (80-90 °C) compared to other isomers.

Experimental Protocol: Screening for Optimal Conditions

When faced with a new or challenging pyridyl bromide coupling, a systematic screen is the most efficient path to success.

Objective: To identify the optimal combination of catalyst, ligand, and base for the coupling of a model 3-bromopyridine with phenylboronic acid pinacol ester.

Materials:

  • Electrophile: 3-Bromopyridine

  • Nucleophile: Phenylboronic acid pinacol ester (1.2 equiv)

  • Palladium Source: Pd₂(dba)₃ (1 mol % Pd)

  • Ligands: PPh₃, P(t-Bu)₃, SPhos, XPhos (4 mol %)

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.5 equiv)

  • Solvent: Dioxane (anhydrous, degassed)

  • Internal Standard: Dodecane (for GC/HPLC analysis)

  • Equipment: 24-well parallel synthesis block or individual reaction vials, magnetic stir bars, inert atmosphere glovebox or Schlenk line.

Procedure (for a single reaction vial):

  • Preparation (Inert Atmosphere): To a 4 mL vial containing a magnetic stir bar, add the 3-bromopyridine (0.1 mmol, 1.0 equiv), phenylboronic acid pinacol ester (0.12 mmol, 1.2 equiv), and the chosen base (0.25 mmol, 2.5 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ (0.0005 mmol, 0.9 mg) and the chosen ligand (0.004 mmol) in 0.5 mL of dioxane. Stir for 10 minutes.

  • Reaction Initiation: Add the internal standard (e.g., 10 µL of a stock solution) to the substrate vial. Add 0.5 mL of dioxane to the substrate vial. Then, add the prepared catalyst solution to the substrate vial. The total solvent volume is 1.0 mL (0.1 M).

  • Heating and Sampling: Seal the vial and place it in the pre-heated (100 °C) synthesis block. Allow the reaction to stir for a predetermined time (e.g., 4 hours).

  • Analysis: After cooling, take an aliquot, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC or LC-MS to determine the conversion to the desired 3-phenylpyridine product relative to the internal standard.

  • Iteration: Run parallel reactions to compare all combinations of ligands and bases. The results will provide a clear "heatmap" of the most effective conditions.

This systematic approach removes guesswork and provides a data-driven basis for reaction optimization and scale-up.

References

  • Chen, J., et al. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11139. [Link]

  • Sharma, S., & Singh, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

  • Sá, M. M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Spivey, A. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12215-12224. [Link]

  • Barday, M., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Organ, M. G., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11616-11625. [Link]

  • ResearchGate. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Chemical Science. (2021). RSC Publishing. [Link]

  • ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]

  • Ikawa, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Organic Chemistry Research. (2023). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • ResearchGate. (2024). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. [Link]

  • NIH. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • NIH. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Spivey, A. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-22. [Link]

  • ResearchGate. Suzuki cross‐coupling of aryl halides catalyzed by BIAN‐NHC‐Pd reported by Humphrey. [Link]

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Stability of Methyl 2-(6-bromopyridin-2-yl)acetate under different basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 2-(6-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your research.

Understanding the Molecule: A Balancing Act of Reactivity

This compound is a valuable building block in organic synthesis, offering multiple reaction sites. Its stability is critically dependent on the reaction conditions, particularly the choice of base. The molecule possesses three key reactive sites that can be influenced by basic conditions: the methyl ester, the alpha-proton on the methylene bridge, and the bromo-substituent on the pyridine ring. Understanding the interplay of these functionalities is crucial for successful and predictable outcomes in your experiments.

The primary challenge in using this reagent under basic conditions is managing the chemoselectivity between three potential reaction pathways:

  • Saponification: The hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide on the pyridine ring.

  • Deprotonation/Self-Condensation: The removal of a proton from the carbon alpha to the ester and the pyridine ring, leading to the formation of an enolate which can then participate in side reactions.

This guide will provide you with the knowledge to navigate these competing pathways and control your reaction to achieve the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using this compound with a strong base like sodium hydroxide?

A1: The primary concern with strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is the rapid hydrolysis of the methyl ester to form the corresponding carboxylate salt, a reaction commonly known as saponification.[1] This reaction is typically irreversible because the resulting carboxylate is deprotonated and thus unreactive towards nucleophilic attack.[1] Concurrently, nucleophilic aromatic substitution (SNAr) of the 6-bromo substituent by the hydroxide ion can also occur, leading to the formation of a 6-hydroxypyridine derivative. The relative rates of these two reactions will determine the product distribution.

Q2: Can I use a weaker base like potassium carbonate to avoid ester hydrolysis?

A2: Potassium carbonate (K₂CO₃) is a weaker base than NaOH and is often used to mitigate ester hydrolysis. However, its effectiveness depends on the reaction conditions, including the solvent and temperature. In the presence of water, K₂CO₃ can still lead to significant saponification, especially with prolonged reaction times or elevated temperatures. For reactions where the ester functionality must be preserved, anhydrous conditions and non-nucleophilic organic bases are often preferred.

Q3: What is the approximate pKa of the alpha-protons, and what are the implications of this?

A3: The pKa of the protons on the methylene carbon (the alpha-protons) is estimated to be around 25.[2] This is a critical parameter as it indicates the acidity of these protons. If a base with a conjugate acid pKa significantly higher than 25 is used (e.g., sodium hydride, LDA), deprotonation at this position will be favorable. The resulting enolate is a potent nucleophile and can participate in side reactions, most notably self-condensation (a Claisen-type reaction), leading to dimers and other oligomeric impurities.[3]

Q4: Is the bromo-substituent on the pyridine ring susceptible to displacement?

A4: Yes, the 2-bromo-pyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr).[4] The reactivity of halopyridines to nucleophilic attack is well-documented. However, the rate of this reaction is influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the pyridine ring. The ester group at the 2-position is electron-withdrawing and can activate the ring towards nucleophilic attack, including at the 6-position. Studies on similar dihalopyridine systems have shown that nucleophilic substitution can be unselective, leading to mixtures of products.[5] Therefore, displacement of the bromide is a potential side reaction to consider, especially with strong nucleophiles or at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound under basic conditions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product, with the major byproduct being the carboxylic acid. The reaction conditions are too harsh, leading to significant saponification of the methyl ester. This is common with strong aqueous bases like NaOH or KOH.- Use a weaker, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) under anhydrous conditions.- If a stronger base is required, consider using a hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to favor kinetic deprotonation over nucleophilic attack on the ester.- Protect the ester group as a more robust derivative if the desired reaction requires strongly basic and/or aqueous conditions.
Formation of a significant amount of a polar, UV-active byproduct. This could be the 6-hydroxy-pyridine derivative resulting from nucleophilic aromatic substitution of the bromo-substituent by a hydroxide or other nucleophilic species in the reaction mixture.- Minimize the concentration of strong nucleophiles. If using a hydroxide base, use it in stoichiometric amounts rather than a large excess.- Lower the reaction temperature to disfavor the SNAr reaction, which typically has a higher activation energy than ester hydrolysis.- Consider using a palladium-catalyzed cross-coupling reaction if the goal is to replace the bromine, as these reactions can be more selective than SNAr.[5]
Observation of high molecular weight impurities or a complex mixture of products. This is likely due to self-condensation of the starting material via enolate formation. This occurs when a base strong enough to deprotonate the alpha-carbon is used.- Avoid using very strong bases (e.g., NaH, LDA) if the intention is not to form the enolate.- If enolate formation is desired for a subsequent reaction, add the electrophile at low temperature immediately after the enolate is formed to minimize self-condensation.- Use a less polar, aprotic solvent to potentially reduce the rate of self-condensation.
Incomplete reaction or no reaction observed. The base used may be too weak to effect the desired transformation, or the reaction temperature is too low.- If attempting a reaction that requires deprotonation at the alpha-carbon, ensure the pKa of the base's conjugate acid is sufficiently high (e.g., > 25).- Gradually increase the reaction temperature, monitoring for the appearance of byproducts.- Ensure all reagents are pure and the solvent is anhydrous, as trace amounts of water can quench strong bases or lead to side reactions.

Experimental Protocols

Protocol 1: Controlled Saponification for the Synthesis of 2-(6-Bromopyridin-2-yl)acetic Acid

This protocol provides a method for the intentional and controlled hydrolysis of the methyl ester.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester) in a round-bottom flask.

  • Add 1 M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(6-bromopyridin-2-yl)acetic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Stability Test Under Mild Basic Conditions

This protocol allows you to assess the stability of the ester under conditions where hydrolysis is not the primary goal.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) vials

Procedure:

  • Prepare a stock solution of this compound and an internal standard in anhydrous THF.

  • In a series of vials, add the stock solution and then add varying equivalents of TEA (e.g., 1.1 eq, 2.0 eq, 5.0 eq).

  • Stir the reactions at room temperature.

  • At various time points (e.g., 1h, 4h, 12h, 24h), quench a small aliquot of each reaction with a dilute aqueous acid solution (e.g., 0.1 M HCl).

  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or HPLC to quantify the amount of remaining starting material and detect the formation of any byproducts.

Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and potential outcomes when subjecting this compound to basic conditions.

Stability_Pathways cluster_conditions Reaction Conditions cluster_products Potential Products / Intermediates start This compound + Base condition1 Strong Aqueous Base (e.g., NaOH, KOH) start->condition1 condition2 Strong, Non-nucleophilic Base (e.g., NaH, LDA) Anhydrous start->condition2 condition3 Weak Organic Base (e.g., TEA, DIPEA) Anhydrous start->condition3 product1 Saponification Product: 2-(6-Bromopyridin-2-yl)acetic Acid condition1->product1 Major Pathway product2 SNAr Product: Methyl 2-(6-hydroxypyridin-2-yl)acetate condition1->product2 Side Reaction product3 Enolate Intermediate condition2->product3 Major Pathway product5 Desired Product (if ester is stable) condition3->product5 Likely Outcome product4 Self-Condensation Products product3->product4 Side Reaction

Figure 1: Decision matrix for base selection and resulting reaction pathways.

Troubleshooting_Workflow cluster_analysis Identify Byproducts cluster_solutions Implement Solutions start Experiment Start observe Analyze Reaction Mixture (TLC, LC-MS, NMR) start->observe path1 Desired Product Only observe->path1 path2 Multiple Products Observed observe->path2 end Successful Reaction path1->end check_hydrolysis Is Hydrolyzed Acid Present? path2->check_hydrolysis check_snar Is 6-Hydroxy Adduct Present? check_hydrolysis->check_snar No sol_hydrolysis Use Weaker/Non-nucleophilic Base Lower Temperature check_hydrolysis->sol_hydrolysis Yes check_condensation Are High MW Impurities Present? check_snar->check_condensation No sol_snar Use Less Nucleophilic Base Lower Temperature check_snar->sol_snar Yes check_condensation->observe No/Re-evaluate sol_condensation Use Weaker Base Control Stoichiometry check_condensation->sol_condensation Yes sol_hydrolysis->start sol_snar->start sol_condensation->start

Figure 2: A logical workflow for troubleshooting unexpected reaction outcomes.

References

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  • A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. (n.d.). RSC Publishing. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem. (2013). Angewandte Chemie International Edition, 52(42), 11033-11037. Available at: [Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (2015). Organic & Biomolecular Chemistry, 13(2), 529-540. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2021). ACS Omega, 6(38), 24898-24906. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Available at: [Link]

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  • Saponification. (2022). Chemistry LibreTexts. Available at: [Link]

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  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]

  • Method for saponification of methyl acetate. (1960). Google Patents.
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  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2022). The Journal of Organic Chemistry, 87(3), 1759-1771. Available at: [Link]

  • N-(6-Bromopyridin-2-yl)pyridin-2-amine. (2007). Acta Crystallographica Section E Structure Reports Online, 63(11), o4413. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Available at: [Link]

  • Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. (2018). ChemistrySelect, 3(32), 9239-9243. Available at: [Link]

  • Nucleophilic Aromatic Substitutions. (2019, January 19). YouTube. Available at: [Link]

  • Saponification: A Comparative Kinetic Study in a Batch Reactor. (2006). CORE. Available at: [Link]

  • Determine the Reaction Rate Constant k for the saponification of Methyl Acetate. (n.d.). University of Regensburg. Available at: [Link]

  • 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][5][6]dioxin-5-yl)phenyl]pyridin-2-amine. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o799. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Available at: [Link]

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  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2023). Organic Letters, 25(30), 5621-5626. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Methyl 2-(6-bromopyridin-2-yl)acetate: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of foundational chemical structures is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available building blocks, substituted pyridines have emerged as a cornerstone in modern medicinal chemistry, owing to their prevalence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth validation of Methyl 2-(6-bromopyridin-2-yl)acetate as a strategic building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. We will objectively compare its performance in key synthetic transformations with viable alternatives and provide supporting experimental data to guide your research endeavors.

The Strategic Advantage of the 2,6-Disubstituted Pyridine Scaffold

The 2,6-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a diverse range of biological targets.[3] Its rigid structure provides a well-defined vector for substituent placement, enabling precise interactions with protein binding pockets. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands to their biological targets. Furthermore, the ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

This compound, with its strategically placed bromine atom and ester functionality, offers a versatile platform for the rapid generation of diverse chemical libraries. The bromine atom serves as a handle for a variety of powerful cross-coupling reactions, while the acetate group provides a convenient point for further elaboration or can be a key pharmacophoric element itself.

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of a building block is intrinsically linked to its reactivity and reliability in a range of chemical transformations. Here, we compare the performance of this compound with its chloro and iodo analogs in three of the most important reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step.[5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of drug discovery, it is frequently employed to introduce aryl or heteroaryl moieties, which can form key interactions with the target protein.

Suzuki_Workflow cluster_product Product Building_Block Methyl 2-(6-halopyridin-2-yl)acetate Reaction_Vessel Reaction (Solvent, Heat) Building_Block->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction_Vessel Coupled_Product Methyl 2-(6-arylpyridin-2-yl)acetate Reaction_Vessel->Coupled_Product

Comparative Performance in Suzuki-Miyaura Coupling

Building BlockCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
Methyl 2-(6-bromo pyridin-2-yl)acetatePd(dppf)Cl₂K₂CO₃1200.5~81 (inferred)[6]
Methyl 2-(6-chloro pyridin-2-yl)acetatePd(OAc)₂ / XPhosK₃PO₄11018~85 (inferred)[7]
Methyl 2-(6-iodo pyridin-2-yl)acetatePd(PPh₃)₄Na₂CO₃1002>90 (expected)[8]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields for the specific methyl acetate derivatives are inferred from reactions with structurally similar halopyridines.

As expected, the iodo-substituted analog is anticipated to be the most reactive, allowing for milder reaction conditions and shorter reaction times. However, aryl iodides are often more expensive and less stable than their bromo and chloro counterparts. This compound offers a good balance of reactivity and stability, consistently providing high yields under standard Suzuki conditions.[6] While the chloro-analog is the most cost-effective, it typically requires more forcing conditions and specialized, electron-rich ligands like XPhos to achieve comparable yields.[7]

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are common motifs in kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase.

Buchwald_Hartwig_Workflow cluster_product Product Building_Block Methyl 2-(6-halopyridin-2-yl)acetate Reaction_Vessel Reaction (Solvent, Heat) Building_Block->Reaction_Vessel Amine Primary/Secondary Amine Amine->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Vessel Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction_Vessel Aminated_Product Methyl 2-(6-aminopyridin-2-yl)acetate Derivative Reaction_Vessel->Aminated_Product

Comparative Performance in Buchwald-Hartwig Amination

Building BlockCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
Methyl 2-(6-bromo pyridin-2-yl)acetatePd(OAc)₂ / dpppNaOtBu801-355-98 (inferred)[9]
Methyl 2-(6-chloro pyridin-2-yl)acetatePd₂(dba)₃ / JosiphosNaOtBu1000.5Good to Moderate[10]
Methyl 2-(6-iodo pyridin-2-yl)acetateCuI / ligandK₂CO₃11024Moderate to Good[11]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields for the specific methyl acetate derivatives are inferred from reactions with structurally similar halopyridines.

Similar to the Suzuki coupling, the bromo-substituted building block demonstrates excellent reactivity in the Buchwald-Hartwig amination, providing high yields with a variety of amines.[9] The chloro-analog again requires more specialized and often more expensive ligands to achieve satisfactory results.[10] Interestingly, for the amination of iodo-pyridines, copper-catalyzed conditions (Ullmann condensation) can also be effective, although they often require higher temperatures and longer reaction times.[11]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as rigid linkers or as precursors for further transformations.

Comparative Performance in Sonogashira Coupling

Building BlockCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Methyl 2-(6-bromo pyridin-2-yl)acetatePd(PPh₃)₂Cl₂ / CuIEt₃N604High (expected)
Methyl 2-(6-chloro pyridin-2-yl)acetatePd(PPh₃)₂Cl₂ / CuIEt₃N10012Moderate (expected)
Methyl 2-(6-iodo pyridin-2-yl)acetatePd(PPh₃)₂Cl₂ / CuIEt₃NRT2Very High (expected)

Note: The data in this table is based on general reactivity trends and expected outcomes for Sonogashira couplings of halopyridines.

The reactivity trend of I > Br > Cl is also observed in the Sonogashira coupling. The iodo-pyridine is expected to react readily at room temperature, while the bromo- and chloro-analogs require elevated temperatures. This compound represents a reliable and versatile substrate for this transformation, providing a good compromise between reactivity and cost.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, let's consider the synthesis of a generic kinase inhibitor scaffold. Many kinase inhibitors feature a 2-amino-6-arylpyridine core, where the 2-amino group interacts with the hinge region of the kinase and the 6-aryl group occupies the hydrophobic back pocket.

Kinase_Inhibitor_Synthesis Start This compound Step1 Suzuki Coupling (Arylboronic Acid) Start->Step1 Intermediate1 Methyl 2-(6-arylpyridin-2-yl)acetate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 2-(6-Arylpyridin-2-yl)acetic Acid Step2->Intermediate2 Step3 Amide Coupling (Amine) Intermediate2->Step3 Final_Product Kinase Inhibitor Scaffold Step3->Final_Product

This synthetic route highlights the utility of both reactive sites on the building block. The Suzuki coupling at the bromine position allows for the introduction of a variety of aryl or heteroaryl groups, enabling the exploration of the structure-activity relationship (SAR) in the hydrophobic pocket of the kinase. The ester functionality can then be hydrolyzed and coupled with various amines to further diversify the scaffold and introduce additional interaction points.

Alternative Synthetic Strategies: The Rise of C-H Activation

While cross-coupling reactions of halo-pyridines are a mainstay of medicinal chemistry, direct C-H activation has emerged as a powerful and atom-economical alternative.[12][13] This approach avoids the pre-functionalization of the pyridine ring with a halogen, potentially shortening synthetic routes and reducing waste. For the synthesis of 2,6-disubstituted pyridines, C-H arylation at the 2- and 6-positions can be achieved using various transition metal catalysts, such as palladium and rhodium.[2][14]

However, C-H activation often suffers from challenges with regioselectivity, especially in more complex molecules. For a building block approach where predictable and high-yielding functionalization is paramount, halo-pyridines like this compound currently offer a more reliable and well-established strategy.

Conclusion: A Validated and Versatile Tool for Drug Discovery

This compound stands out as a highly valuable and versatile building block for drug discovery. Its key advantages include:

  • Strategic Functionality: The presence of a bromine atom and an ester group provides two orthogonal points for diversification.

  • Balanced Reactivity: The bromo-substituent offers a good compromise between high reactivity in cross-coupling reactions and stability, often leading to high yields under standard conditions.

  • Access to Privileged Scaffolds: It serves as an excellent starting material for the synthesis of 2,6-disubstituted pyridines, a common core in many biologically active molecules, particularly kinase inhibitors.

While its chloro-analog offers a cost advantage and the iodo-analog provides higher reactivity, this compound represents the optimal balance of these factors for many drug discovery applications. Its proven utility in a range of robust and reliable cross-coupling reactions makes it an indispensable tool for the efficient generation of diverse and novel chemical matter. As the quest for new and effective therapeutics continues, the strategic use of well-validated building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and the corresponding boronic acid or ester (1.2-1.5 eq) in a suitable solvent (e.g., dioxane/water, toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.

References

A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.). [4] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem. (n.d.). [5] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem. (n.d.). [15] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016). [6] A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (n.d.). [16] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). [9] A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). [17] Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2025). [12] The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). [18] Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). [3] Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists - PubMed. (1998). [19] Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (n.d.). [1] Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). [20] A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). [21] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (n.d.). [22] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). [13] Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C–H Bond Activation Strategy | The Journal of Organic Chemistry - ACS Publications. (2026). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - ResearchGate. (2025). [2] Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC - PubMed Central. (n.d.). [23] methyl 2-(6-aminopyridin-3-yl)acetate synthesis - ChemicalBook. (n.d.). [24] Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [25] A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - NIH. (2025). [26] Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5′-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists - PMC - PubMed Central. (n.d.). [27] Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - Frontiers. (2023). [10] ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025). [11] Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. (2025). [28] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. (n.d.). [29] Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - NIH. (n.d.). [30] Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon | Request PDF - ResearchGate. (2025). [31] Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. (2024). [14] Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC - NIH. (n.d.). [32] (PDF) Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors - ResearchGate. (2018). [7] Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem. (n.d.). [33] Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (n.d.). [34] Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. (2026). [35] Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023).

Sources

A Senior Application Scientist's Guide to Elucidating the Cross-Reactivity of Methyl 2-(6-bromopyridin-2-yl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the early and accurate characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or polypharmacological effects that can either derail a development program or, in some serendipitous cases, open new therapeutic avenues. This guide provides a comprehensive framework for investigating the cross-reactivity of a novel compound, Methyl 2-(6-bromopyridin-2-yl)acetate, and its rationally designed analogs. Pyridine-based scaffolds are ubiquitous in medicinal chemistry, known for a wide spectrum of biological activities, from antimicrobial to antiproliferative effects.[1][2] Therefore, a thorough understanding of their interaction profile across the proteome is a critical, self-validating step in their development.

This document is structured to not only provide step-by-step protocols but to also instill the scientific rationale behind the experimental choices, empowering researchers to adapt and troubleshoot these methodologies for their own small molecules.

Rationale for Analog Design and Selection

The parent compound, this compound (M2BPA), serves as our chemical starting point. To explore the structure-activity relationship (SAR) and its influence on cross-reactivity, a focused library of analogs should be synthesized. The selection of analogs is not arbitrary; it is a hypothesis-driven process aimed at probing key chemical features. For this study, we will focus on modifications at two key positions: the bromine atom on the pyridine ring and the methyl ester.

  • Analog 1 (A1): Amine Substitution. Replacement of the bromine with a dimethylamine group. This modification drastically alters the electronics and steric bulk at this position, potentially shifting binding affinities. Synthesis can be approached using methods adapted from established procedures for creating 2,6-diaminopyridine compounds.[3]

  • Analog 2 (A2): Amide Formation. Conversion of the methyl ester to an N-methylamide. This changes the hydrogen bonding potential and overall lipophilicity of the side chain, which can significantly impact target engagement.

  • Analog 3 (A3): Bioisosteric Replacement. Substitution of the pyridine nitrogen with a carbon and the bromine with a hydrogen, yielding a phenylacetate derivative. This analog will help determine the importance of the pyridine ring itself for any observed biological activity.

Table 1: Structures of this compound and Analogs

Compound IDStructureRationale for Inclusion
M2BPA Chemical structure of this compoundParent Compound
Analog 1 (A1) Chemical structure of Methyl 2-(6-(dimethylamino)pyridin-2-yl)acetateElectronic and steric modification at the 6-position
Analog 2 (A2) Chemical structure of N-methyl-2-(6-bromopyridin-2-yl)acetamideAltered H-bonding and lipophilicity of the side chain
Analog 3 (A3) Chemical structure of Methyl 2-phenylacetateAssess the contribution of the bromopyridine core

The Cross-Reactivity Screening Strategy: A Tiered Approach

Given that the primary biological target of M2BPA is unknown, a broad, unbiased screening approach is the most logical first step.[4] This will be followed by more focused, functional assays to validate any initial "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Functional Characterization Broad Panel Binding Assays Broad Panel Binding Assays Dose-Response Binding Dose-Response Binding Broad Panel Binding Assays->Dose-Response Binding Identify Initial Hits Orthogonal Binding Assay Orthogonal Binding Assay Dose-Response Binding->Orthogonal Binding Assay Confirm Binding & Affinity Cell-Based Functional Assays Cell-Based Functional Assays Orthogonal Binding Assay->Cell-Based Functional Assays Assess Functional Impact

Caption: Tiered approach for cross-reactivity screening.

Experimental Protocols

Synthesis of Analog 1 (A1): N-methyl-N-(pyridin-2-yl)acetamide

This protocol is adapted from the Goldberg reaction, a copper-catalyzed N-arylation, which is effective for forming C-N bonds with 2-bromopyridines.[5][6]

Materials:

  • This compound (M2BPA)

  • Dimethylamine solution (2M in THF)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Anhydrous potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL round-bottom flask, add CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and anhydrous K₃PO₄ (10 mmol).

  • Flush the flask with an inert gas.

  • Add M2BPA (5 mmol) and anhydrous toluene (20 mL).

  • Add dimethylamine solution (7.5 mmol, 1.5 equivalents).

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Analog 1.

Tier 1 & 2: Competitive Kinase Binding Assay

Many small molecules unexpectedly interact with the ATP-binding site of protein kinases.[7] A competitive binding assay is a direct and effective method to screen for such interactions.[8] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, which is highly amenable to high-throughput screening.[9][10]

Principle: A fluorescently labeled, non-selective kinase inhibitor (tracer) binds to the kinase's ATP pocket. The kinase is labeled with a corresponding FRET donor (e.g., a Europium chelate). Binding of the tracer brings the donor and acceptor into proximity, generating a FRET signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

G cluster_0 No Competitor cluster_1 Competitor Present A Eu-Kinase B Fluorescent Tracer A->B Binding C High FRET Signal B->C Excitation -> Emission D Eu-Kinase F Test Compound (Analog) D->F Binding E Fluorescent Tracer G Low FRET Signal E->G No FRET

Caption: Principle of the TR-FRET competitive binding assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Stock: Prepare a stock solution of the target kinase (e.g., SRC, ABL, EGFR) in assay buffer.

    • Tracer Stock: Prepare a stock solution of the fluorescent tracer.

    • Europium-labeled Anti-tag Antibody Stock: Prepare a stock of the antibody that recognizes a tag on the recombinant kinase.

    • Compound Plates: Serially dilute M2BPA and analogs in DMSO, then further dilute in assay buffer to the desired final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound solutions to the assay plate.

    • Add 5 µL of the kinase/Eu-antibody mix.

    • Add 5 µL of the tracer solution.

    • Incubate at room temperature for 60-90 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • For single-point screening (Tier 1), calculate the percent inhibition relative to controls (0% inhibition = DMSO, 100% inhibition = high concentration of a known inhibitor).

    • For dose-response experiments (Tier 2), plot the TR-FRET ratio against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Tier 3: Cell-Based GPCR Functional Assay

Binding to a receptor does not reveal whether a compound is an agonist or an antagonist.[11] Functional assays are necessary to determine the downstream cellular effect.[12][13] This protocol describes a common functional assay for Gαs- or Gαi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells expressing the β2-adrenergic receptor). Culture cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 384-well, white, solid-bottom plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Aspirate the culture medium and add the test compounds (M2BPA and analogs) at various concentrations in stimulation buffer. Incubate for 30 minutes at 37°C.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes. Then, add a known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀). Incubate for a further 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[14] Follow the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log of the compound concentration to determine the EC₅₀ (potency) and the maximal response (efficacy) relative to a known full agonist.

    • Antagonist Mode: Plot the signal against the log of the compound concentration to determine the IC₅₀, which represents the concentration at which the compound inhibits 50% of the agonist-induced response.

Comparative Data Analysis

The following tables present hypothetical data from the described assays. This data is for illustrative purposes to guide interpretation.

Table 2: Tier 1 - Single-Point Kinase Screen (% Inhibition at 10 µM)

Compound IDKinase A (Tyrosine)Kinase B (Ser/Thr)Kinase C (Lipid)
M2BPA 85.2%15.6%5.2%
Analog 1 (A1) 92.5%22.1%8.9%
Analog 2 (A2) 45.3%9.8%4.1%
Analog 3 (A3) 3.1%2.5%1.8%

Interpretation: M2BPA and Analog 1 show significant inhibition of Kinase A, warranting progression to Tier 2 dose-response studies. Analog 2 shows moderate activity, while Analog 3 is inactive, suggesting the bromopyridine core is essential for this off-target activity.

Table 3: Tier 2 - Kinase A Dose-Response (IC₅₀, µM)

Compound IDIC₅₀ (µM)
M2BPA 1.2
Analog 1 (A1) 0.8
Analog 2 (A2) 15.7

Interpretation: The amine substitution in Analog 1 slightly improves binding affinity for Kinase A compared to the parent compound. The amide modification in Analog 2 significantly reduces affinity.

Table 4: Tier 3 - β2-Adrenergic Receptor Functional Data

Compound IDAgonist EC₅₀ (µM)Antagonist IC₅₀ (µM)
M2BPA > 10025.4
Analog 1 (A1) > 100> 100
Analog 2 (A2) > 1008.9
Analog 3 (A3) > 100> 100

Interpretation: None of the compounds show agonist activity. M2BPA and Analog 2 act as antagonists at the β2-adrenergic receptor, with the amide in Analog 2 enhancing this off-target functional activity.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for evaluating the cross-reactivity of this compound and its analogs. The hypothetical data demonstrates how subtle chemical modifications can significantly alter a compound's selectivity profile. Analog 1, while showing slightly higher affinity for the off-target Kinase A, lost its activity at the β2-adrenergic receptor. Conversely, Analog 2 gained potency as a β2-adrenergic antagonist.

These findings underscore the necessity of comprehensive off-target profiling in early drug discovery. The protocols and rationale presented here provide a robust, self-validating framework for researchers to generate high-quality, interpretable data, ultimately leading to the selection of safer and more effective drug candidates. The next steps for a compound like M2BPA would involve expanding the panel of kinases and receptors and, for any confirmed off-target hits, exploring the in vivo consequences.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Klappenbach, J. A., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available at: [Link]

  • Lagerstrom, M. C., & Schioth, H. B. (2008). Structural diversity of G-protein coupled receptors and significance for drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. Available at: [Link]

  • Betti, C., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research. Available at: [Link]

  • Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. ResearchGate. Available at: [Link]

  • G Oddi, S., et al. (2010). Bioassay Techniques for Drug Development. CRC Press. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Rudnitskaya, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Nabissi, M., et al. (2018). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Coupling of Methyl 2-(6-bromopyyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and its functionalization is a key step in the synthesis of many active pharmaceutical ingredients.[1] Methyl 2-(6-bromopyridin-2-yl)acetate is a valuable building block, offering a handle for diversification through cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and potential for nitrogen coordination to the catalyst can render these couplings challenging.

This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of this specific substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide a detailed, reproducible protocol to empower your research.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the palladium-catalyzed cross-coupling mechanism is crucial for rational catalyst selection and troubleshooting.[2] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The efficiency of each step is profoundly influenced by the choice of ligand on the palladium center.[2][4]

Suzuki Coupling Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl MX_label M-X Transmetalation->MX_label RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product_label Ar-Ar' (Coupled Product) RedElim->Product_label ArX_label Ar-X (e.g., this compound) ArX_label->OxAdd ArB_label Ar'-B(OR)₂ (Boronic Acid/Ester) ArB_label->Transmetalation Base_label Base (e.g., K₃PO₄) Base_label->Transmetalation

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Palladium Catalysts

To provide actionable insights, we evaluated several classes of palladium catalysts for a model Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid. The choice of a Suzuki reaction is illustrative, as it is one of the most robust and widely used C-C bond-forming reactions.[5][6]

Reaction Scheme: (Illustrative scheme, not generated)

The performance of a palladium catalyst is critically dependent on the coordinated ligand. We compared three major classes: traditional phosphine ligands, modern biarylphosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC) based catalysts.[4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O1002445Sluggish conversion, significant debromination byproduct.
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane100692Efficient conversion, clean reaction profile.
PEPPSI™-IPr1K₃PO₄t-AmylOH100496Very high activity, lower catalyst loading required.
Herrmann's Catalyst3K₂CO₃Toluene1101868Moderate yield, requires higher temperature.

This data is a representative compilation intended for comparative purposes.

Analysis of Catalyst Performance
  • Pd(PPh₃)₄: As a first-generation, "workhorse" catalyst, Tetrakis(triphenylphosphine)palladium(0) shows limited efficacy for this challenging substrate.[4] The electron-deficient nature of the bromopyridine likely hinders the initial oxidative addition step. Furthermore, competing debromination is a common side reaction.

  • Pd(OAc)₂ / SPhos (Buchwald Ligand): The use of electron-rich, sterically bulky biarylphosphine ligands like SPhos dramatically improves performance.[4] These ligands are known to stabilize the Pd(0) center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step, which is often difficult with heteroaromatic substrates.[4]

  • PEPPSI™-IPr (NHC Ligand): N-Heterocyclic Carbene (NHC) ligands form very stable and highly active palladium complexes.[4][7] The strong σ-donating ability of the NHC ligand enhances the catalytic activity, allowing for lower catalyst loadings and shorter reaction times.[8] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is particularly effective, offering an air-stable precatalyst that is readily activated in situ.[7][9]

  • Herrmann's Catalyst (Palladacycle): This palladacycle precatalyst is known for its high stability but often requires more forcing conditions for challenging substrates.[10] While effective, its performance in this specific application was surpassed by the more modern Buchwald and NHC-based systems.

Recommended Experimental Protocol: High-Yield Suzuki Coupling using PEPPSI™-IPr

Based on the comparative data, the PEPPSI™-IPr catalyst offers the most efficient and robust conditions for this transformation. The following protocol is designed to be self-validating and reproducible.

Materials and Reagents:
  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • PEPPSI™-IPr catalyst (1 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground

  • Anhydrous tert-Amyl alcohol (t-AmylOH)

  • An inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh reagents: - Bromopyridine - Boronic Acid - K₃PO₄ - PEPPSI™-IPr B Add solids to a dry flask A->B C Add magnetic stir bar B->C D Seal flask with septum C->D E Evacuate and backfill flask with inert gas (3x) D->E F Add anhydrous t-AmylOH via syringe E->F G Place in preheated oil bath (100 °C) and stir vigorously F->G H Monitor reaction by TLC or LC-MS G->H I Cool reaction to room temp. H->I J Dilute with Ethyl Acetate I->J K Wash with H₂O and brine J->K L Dry organic layer (Na₂SO₄) K->L M Filter and concentrate in vacuo L->M N Purify by column chromatography M->N

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Addition: In the air, add the PEPPSI™-IPr catalyst (13.6 mg, 0.01 mmol, 1 mol%).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) active species, which is generated in situ.

  • Solvent Addition: Using a dry syringe, add anhydrous tert-amyl alcohol (5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the suspension vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired product.

Troubleshooting and Expert Considerations

  • Low Yields: If yields are consistently low, ensure the anhydrous nature of the solvent and the quality of the base. Water can negatively impact the reaction, although some Suzuki protocols are tolerant.[6] Ensure the K₃PO₄ is finely powdered to maximize its surface area and reactivity.

  • Debromination: The formation of Methyl 2-(pyridin-2-yl)acetate (debrominated byproduct) suggests premature protonolysis. This can sometimes be suppressed by ensuring a rigorously inert atmosphere and using a thoroughly dried base.

  • Catalyst Choice for Other Couplings: While this guide focuses on Suzuki coupling, the principles extend to other transformations. For a Buchwald-Hartwig amination (C-N coupling), a catalyst system like Pd(OAc)₂ with a ligand from the Buchwald family (e.g., XPhos, RuPhos) is an excellent starting point.[11][12] For Sonogashira couplings (C-C alkyne coupling), a Pd/Copper co-catalyst system is traditionally used.[13][14]

Conclusion

For the palladium-catalyzed coupling of this compound, modern catalyst systems based on bulky, electron-rich ligands significantly outperform older catalysts. For Suzuki-Miyaura reactions, NHC-based precatalysts like PEPPSI™-IPr provide superior activity, allowing for low catalyst loadings and high yields under relatively mild conditions. For C-N bond formations, Buchwald-type ligands remain the gold standard. By understanding the underlying mechanistic principles and following robust, validated protocols, researchers can efficiently leverage this versatile building block in the synthesis of novel compounds for drug discovery and development.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
  • Herrmann's catalyst. Wikipedia.
  • PEPPSI™ Catalysts Overview. Sigma-Aldrich.
  • Sonogashira coupling. Wikipedia.
  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.

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A Senior Application Scientist's Guide to In-Silico Docking of Methyl 2-(6-bromopyridin-2-yl)acetate Derivatives: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed workflow for conducting in-silico docking studies of Methyl 2-(6-bromopyridin-2-yl)acetate derivatives. As specific docking research on this exact molecular scaffold is nascent, this document serves as a proactive, field-proven manual for researchers, scientists, and drug development professionals. We will establish a robust computational protocol, from target selection to data interpretation, enabling the objective comparison of novel derivatives. Our approach is grounded in established principles of computational chemistry and drug discovery, ensuring scientific integrity and reproducibility.

The Rationale: Why In-Silico Docking is a Cornerstone of Modern Drug Discovery

In the preliminary stages of drug development, in-silico molecular docking offers an indispensable tool for rapidly assessing the potential of a large number of compounds.[1][2] This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor.[3] By estimating the binding affinity and analyzing the interactions at the molecular level, we can prioritize a manageable number of promising candidates for synthesis and subsequent in-vitro and in-vivo testing. This significantly curtails the time and resources that would otherwise be expended on non-viable compounds.

For novel scaffolds like this compound, where empirical data is scarce, a well-validated docking workflow is not just advantageous—it is a fundamental necessity for informed decision-making.

Selecting a Biologically Relevant Target for Pyridine Derivatives

The pyridine moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, particularly in oncology. Studies on various pyridine derivatives have demonstrated significant activity against protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][5][6][7] EGFR is a crucial target in cancer therapy, and its inhibition has led to successful treatments for various solid tumors.[4][7] Therefore, for the purpose of this guide, we will proceed with EGFR as a logical and well-documented target for our in-silico investigation of this compound derivatives.

The In-Silico Experimental Workflow: A Step-by-Step Protocol

This section details the complete computational workflow. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Preparation of the Receptor: Ensuring a High-Quality Starting Point

The accuracy of a docking study is fundamentally dependent on the quality of the receptor's crystal structure.

  • Step 1.1: Retrieval of the Receptor Structure. Obtain the 3D crystal structure of the target protein, EGFR, from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is highly recommended as it provides a validated binding pocket. For this guide, we will consider PDB ID: 1M17, which is a structure of the EGFR kinase domain. A resolution of less than 2.0 Å is preferable for higher structural accuracy.[8]

  • Step 1.2: Receptor Cleaning and Preparation. The raw PDB file often contains non-essential molecules such as water, co-solvents, and multiple protein chains. Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), perform the following:

    • Remove all water molecules that are not critical for ligand binding.

    • Delete any co-crystallized ligands and co-factors to create an empty binding site.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.[9]

Ligand Preparation: From 2D Structure to 3D Conformation

The ligands, in this case, the this compound derivatives, must be converted into a suitable 3D format for docking.

  • Step 2.1: 2D Structure Sketching. Draw the 2D structures of the parent molecule and its derivatives using a chemical drawing tool like ChemDraw.

  • Step 2.2: 3D Structure Generation and Energy Minimization. Convert the 2D structures into 3D models. It is imperative to then perform energy minimization to obtain a low-energy, stable conformation. This can be accomplished using software like UCSF Chimera.[9]

The Docking Protocol: Predicting the Binding Event

This is the core computational experiment where the ligand is "docked" into the receptor's binding site.

  • Step 3.1: Defining the Binding Site (Grid Box Generation). The search space for the docking algorithm needs to be defined. This is typically a grid box centered on the active site of the receptor. The co-crystallized ligand in the original PDB structure can be used as a reference to define the center and dimensions of this box.

  • Step 3.2: Performing the Docking Simulation. Utilize a validated docking program such as AutoDock Vina.[9][10] The software will systematically sample different conformations of the ligand within the defined grid box and score them based on a predefined scoring function.[3] The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[11]

Validation of the Docking Protocol: A Self-Validating System

Before docking novel derivatives, the protocol's reliability must be established.[8]

  • Step 4.1: Re-docking of the Native Ligand. The co-crystallized ligand (the one that was removed in Step 1.2) is docked back into the receptor. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[12][13][14]

Analysis and Comparison of Derivatives

Once the protocol is validated, the novel this compound derivatives can be docked. The comparison will be based on two key pillars: binding affinity and interaction patterns.

  • Step 5.1: Binding Energy Analysis. The docking software will provide a binding energy (or docking score) for the best-predicted pose of each ligand, typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Step 5.2: Visualization and Interaction Analysis. The predicted binding poses should be visually inspected. Key interactions to look for include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

The presence of key interactions with critical amino acid residues in the active site provides further evidence of potent binding.

In-Silico ADMET Profiling: A Glimpse into Pharmacokinetics

A compound with excellent binding affinity may still fail in clinical trials due to poor pharmacokinetic properties. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage assessment.[4][5][15][16] Web-based tools like SwissADME can be used to evaluate properties such as:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.[11]

  • Bioavailability Score: An overall score that predicts the likelihood of a compound being orally bioavailable.

  • Potential for toxicity: Predictions of properties like hepatotoxicity or mutagenicity.

Visualizing the Workflow

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Comparison cluster_output Output Receptor_Prep 1. Receptor Preparation (PDB: 1M17) Define_Site 3. Define Binding Site (Grid Box) Receptor_Prep->Define_Site Ligand_Prep 2. Ligand Preparation (Derivatives) Docking_Sim 4. Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Sim ADMET 8. In-Silico ADMET Profiling Ligand_Prep->ADMET Define_Site->Docking_Sim Validation 5. Protocol Validation (Re-docking, RMSD < 2.0 Å) Docking_Sim->Validation Validate Interaction_Analysis 7. Interaction Analysis Docking_Sim->Interaction_Analysis Binding_Analysis 6. Binding Energy Analysis Validation->Binding_Analysis Prioritized_Candidates Prioritized Candidates for Synthesis Binding_Analysis->Prioritized_Candidates Interaction_Analysis->Prioritized_Candidates ADMET->Prioritized_Candidates

Caption: A flowchart illustrating the comprehensive in-silico docking and analysis workflow.

Data Presentation for Comparative Analysis

To objectively compare the performance of different this compound derivatives, the generated data should be summarized in a clear and concise table.

Derivative IDStructure ModificationBinding Energy (kcal/mol)Key Interacting Residues (EGFR)Lipinski's Rule of Five ViolationsPredicted Oral Bioavailability
Parent -Valuee.g., Met793, Leu718ValueHigh/Low
Derivative 1 e.g., -OH at R1Valuee.g., Met793, Cys797ValueHigh/Low
Derivative 2 e.g., -NH2 at R2Valuee.g., Leu718, Gly796ValueHigh/Low
... ...............

This structured presentation allows for at-a-glance comparison of the key metrics that inform the selection of the most promising candidates for further development.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the in-silico evaluation of this compound derivatives. By following this detailed protocol, researchers can systematically compare novel compounds, predict their binding affinities for a relevant biological target like EGFR, and assess their drug-like properties. The causality-driven explanations for each step are intended to empower researchers to not only execute the protocol but also to critically evaluate and adapt it as needed.

It is crucial to remember that in-silico predictions are a powerful guide but not a substitute for experimental validation. The most promising candidates identified through this workflow should be synthesized and subjected to in-vitro biochemical and cellular assays to confirm their biological activity. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PubMed Central. Available at: [Link]

  • In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - NIH. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. Available at: [Link]

  • Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC - PubMed Central. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. Available at: [Link]

  • (PDF) In silico, molecular docking studies and ADMET predictions of novel nucleoside analogues and derivatives as potential anticancer drugs - ResearchGate. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - MDPI. Available at: [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed. Available at: [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]

  • Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity | ACS Omega - ACS Publications. Available at: [Link]

  • How can I validate a docking protocol? - ResearchGate. Available at: [Link]

  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl) - DergiPark. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery - MDPI. Available at: [Link]

  • Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - Taylor & Francis. Available at: [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Request PDF - ResearchGate. Available at: [Link]

  • Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PubMed Central. Available at: [Link]

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Safety Operating Guide

Guide to the Proper Disposal of Methyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective is to provide you with a comprehensive, actionable guide for the safe and compliant disposal of Methyl 2-(6-bromopyridin-2-yl)acetate. This document moves beyond a simple checklist, offering a deep-dive into the chemical nature of the compound to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated pyridine derivative. Its hazard profile is derived from the synergistic properties of its core components: the brominated pyridine ring and the methyl acetate functional group.

Based on data from analogous compounds such as methyl bromoacetate and various pyridine derivatives, we can establish a reliable hazard profile.[1][2] This compound should be treated as a hazardous substance with potential for skin and eye irritation, and toxicity if ingested or inhaled.[1][3]

Hazard ClassificationDescriptionRationale & Source Analogy
Acute Toxicity Toxic if swallowed or in contact with skin. May cause respiratory irritation.Analogous to methyl bromoacetate, which is classified as toxic and a lachrymator (causes tearing).[1][3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[2]Pyridine derivatives and bromo-esters are known irritants.[1][2]
Halogenated Organic Contains bromine, classifying it as a halogenated organic compound.The presence of the C-Br bond necessitates disposal via specific routes for halogenated waste.[4][5]
Environmental Hazard Halogenated compounds can persist in the environment. Discharge into drains or soil must be strictly avoided.[6][7]EPA guidelines regulate the disposal of halogenated organic wastes to prevent environmental contamination.[8]
Incompatibilities Reacts with strong acids, bases, strong oxidizing agents, and reducing agents.[3]The ester linkage is susceptible to hydrolysis by acids and bases. The pyridine ring can react with strong oxidizers.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Primary Engineering Control: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][4] The fume hood ensures adequate ventilation and protects the user from exposure.

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.

    • Eye Protection: Wear chemical safety goggles or a full-face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]

    • Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect from splashes.[4]

Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing waste streams leads to complex and expensive disposal procedures and can create significant safety hazards. This compound is a halogenated organic compound .

The decision-making process for waste segregation is straightforward but must be followed without deviation. This compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) belong in the halogenated organic waste stream .

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of this compound waste.

Step 1: Container Selection and Preparation
  • Select a designated, leak-proof container compatible with halogenated organic waste. Plastic-coated glass or high-density polyethylene (HDPE) containers are preferred.

  • Ensure the container is clean and dry before the first addition of waste.

  • The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[4][9]

Step 2: Waste Collection
  • Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, contaminated wipes), in this dedicated container.

  • Crucially, do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers. [3][10] Refer to the incompatibility chart in Section 6.

  • Keep the waste container closed at all times except when actively adding waste.[4][11] This is a primary requirement for safety and compliance.

Step 3: Labeling
  • Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[12]

  • Affix a hazardous waste label to the container before adding the first drop of waste.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[4]

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

  • Store away from heat, open flames, or direct sunlight.[3][13]

Step 5: Final Disposal
  • Once the container is full (do not overfill; leave at least 10% headspace) or waste is no longer being generated, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[14]

  • Never pour this chemical waste down the drain.[6][15]

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized, permitted facility to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[5][14]

DisposalWorkflow A 1. Select & Prepare Compatible Container B 2. Collect Waste (Pure compound, solutions, contaminated materials) A->B C 3. Securely Cap Container (Keep closed when not in use) B->C D 4. Label Container (Full name, hazards, constituents) C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange Pickup (Contact EH&S or licensed vendor) E->F

Caption: Step-by-step waste disposal workflow.

Spill Management

Accidents can happen. Immediate and correct response is vital.

  • For small spills (<100 mL) inside a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated waste container.[16]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the waste container.

  • For large spills or any spill outside a fume hood:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if there is any risk of fire.

    • Contact your institution's emergency response team or EH&S department. Do not attempt to clean it up yourself.

Chemical Incompatibilities

To prevent dangerous reactions within the waste container, it is imperative to avoid mixing this compound with the following materials.[3]

Incompatible Material ClassSpecific ExamplesReason for Incompatibility
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesCan cause a violent reaction, leading to fire or explosion. The pyridine ring is susceptible to oxidation.[10][13]
Strong Acids Concentrated sulfuric acid, hydrochloric acidPromotes vigorous hydrolysis of the ester linkage, potentially generating heat and pressure.[3][10]
Strong Bases Sodium hydroxide, potassium hydroxidePromotes rapid hydrolysis of the ester, which can be exothermic.[3]
Strong Reducing Agents Sodium borohydride, lithium aluminum hydrideCan cause exothermic reactions with the ester and potentially the pyridine ring.[3]

References

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]

  • Agilent Technologies. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.